Zinnol
描述
Structure
3D Structure
属性
IUPAC Name |
4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBITWTIJPCFPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CO)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cefuroxime Axetil
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic that acts as a prodrug of cefuroxime.[1] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[2][3] This guide provides a detailed overview of its molecular mechanism, the relevant biochemical pathways, quantitative pharmacokinetic data, and representative experimental protocols.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefuroxime axetil is orally administered and absorbed from the gastrointestinal tract. It is then rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[3][4] Cefuroxime exerts its bactericidal activity by interfering with the final and crucial step of peptidoglycan synthesis in the bacterial cell wall.[5][6]
The primary molecular targets of cefuroxime are the penicillin-binding proteins (PBPs).[7][8] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the cross-linking of peptidoglycan chains.[9][10] By binding to these proteins, cefuroxime inhibits their enzymatic activity.[4][11] This inhibition prevents the formation of a stable and rigid cell wall, leading to cell lysis and bacterial death.[3][7]
The following diagram illustrates the signaling pathway of bacterial cell wall synthesis and the point of inhibition by cefuroxime.
Quantitative Data: Pharmacokinetics of Cefuroxime Axetil
The absorption and disposition of cefuroxime axetil have been quantified in several studies. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetics of Cefuroxime Axetil in Adults with Varying Renal Function
| Group (Creatinine Clearance, mL/min) | Serum Half-life (T½, hours) |
|---|---|
| > 85 (Normal) | 1.4 ± 0.33 |
| 50 to 84 | 2.4 ± 0.65 |
| 15 to 49 | 4.6 ± 2.32 |
| < 15 | 16.8 ± 10.2 |
Data from a study involving a single oral dose of 500 mg cefuroxime.[12]
Table 2: Pharmacokinetics of Cefuroxime Axetil Suspension in Infants and Children
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) |
|---|---|---|
| 10 | 3.3 | 3.6 |
| 15 | 5.1 | 2.7 |
| 20 | 7.0 | 3.1 |
Data from a study where the suspension was administered with milk or milk formula.[6][13]
Table 3: Bioavailability of Cefuroxime Axetil Formulations in Healthy Volunteers
| Formulation (250 mg dose) | Relative Cmax (%) | Relative AUC (%) |
|---|---|---|
| Granules | 100 | 100 |
| Tablets | 139 | 127 |
AUC: Area under the concentration-time curve. Cmax: Maximum serum concentration.[14]
Experimental Protocols
4.1 Protocol for a Pharmacokinetic Study of Cefuroxime Axetil
This section outlines a representative experimental design for determining the pharmacokinetic profile of orally administered cefuroxime axetil in healthy volunteers.
Objective: To determine the single-dose pharmacokinetics of cefuroxime axetil tablets.
Study Population: Healthy adult volunteers with normal renal function.
Procedure:
-
Informed Consent: Obtain written informed consent from all participants.
-
Dosing: Administer a single oral dose of cefuroxime axetil (e. g., 250 mg or 500 mg tablet) with a standardized meal to enhance absorption.[3][4]
-
Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e. g., 0.5, 1, 1.5, 2, 3, 4, and 6 hours).[15]
-
Plasma Separation: Centrifuge the blood samples to separate plasma, which is then stored at -20°C or lower until analysis.
-
Drug Concentration Analysis: Determine the concentration of cefuroxime in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T½) from the plasma concentration-time data.
The following diagram illustrates the workflow for this type of pharmacokinetic study.
Conclusion
Cefuroxime axetil, through its active metabolite cefuroxime, is a potent bactericidal agent that targets the biosynthesis of the bacterial cell wall. Its mechanism of action, centered on the inhibition of penicillin-binding proteins, is well-established. The provided quantitative data and experimental protocols offer a framework for further research and development in the field of antibacterial therapeutics.
References
- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Cefuroxime Axetil used for? [synapse.patsnap.com]
- 6. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hereditybio.in [hereditybio.in]
- 10. proteopedia.org [proteopedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Cefuroxime Axetil
Disclaimer: The term "Zinnol" is not a recognized chemical entity in scientific literature. This guide pertains to Cefuroxime axetil , the active ingredient in the antibiotic marketed under the brand name Zinnat , which is likely the intended subject of the query.[1][2][3][4]
Introduction: Cefuroxime axetil is a second-generation oral cephalosporin (B10832234) antibiotic.[5] It is an acetoxyethyl ester prodrug of cefuroxime, which becomes active in the body after in vivo hydrolysis.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Cefuroxime axetil is a semisynthetic cephalosporin antibacterial drug.[6] Its chemical name is (RS)-1-hydroxyethyl (6R,7R)-7-[2-(2-furyl)glyoxyl-amido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylate, 72-(Z)-(O-methyl-oxime), 1-acetate 3-carbamate.[6][7]
Chemical Structure:
Image Credit: Wikimedia Commons
The structure features a β-lactam ring, which is characteristic of cephalosporin and penicillin antibiotics and is crucial for its antibacterial activity.[5][8]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Cefuroxime axetil.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O₁₀S | [5][6][9][10] |
| Molecular Weight | 510.47 g/mol | [5][6] |
| CAS Number | 64544-07-6 | [5][9] |
| Appearance | Amorphous form | [6] |
| IUPAC Name | 1-Acetoxyethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [5] |
Pharmacokinetics
Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to its active form, cefuroxime.[5][6] The axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid.[9]
Pharmacokinetic Parameters:
| Parameter | Description | Value | Reference |
| Bioavailability | Absorption is greater when taken after food, increasing from 37% (fasting) to 52% (fed). | 37% - 52% | [5][7] |
| Metabolism | Hydrolyzed by esterases to the active compound, cefuroxime. Cefuroxime itself is not metabolized. | - | [5][9] |
| Excretion | Cefuroxime is eliminated unchanged in the urine through both glomerular filtration and tubular secretion. | - | [5][8] |
| Distribution | Found in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion after administration. | - | [5] |
Mechanism of Action and Signaling Pathway
Cefuroxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][11] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][11] Cefuroxime exhibits stability against many bacterial β-lactamases, making it effective against a range of common pathogens.[1]
Caption: Mechanism of action of Cefuroxime axetil from oral administration to bacterial cell lysis.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Cefuroxime Axetil Estimation
This protocol describes a method for the quantitative determination of Cefuroxime axetil in pharmaceutical formulations.
-
Objective: To develop a rapid, sensitive, and validated HPLC method for the estimation of Cefuroxime axetil.[8]
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A binary mixture of Methanol and 0.01M potassium dihydrogen orthophosphate buffer in a 60:40 v/v ratio.[8]
-
Column: A suitable C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 278 nm).
-
Standard Preparation: A standard solution of Cefuroxime axetil is prepared in the mobile phase.
-
Sample Preparation: The pharmaceutical formulation is dissolved and diluted in the mobile phase to a known concentration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded.
-
Calculation: The concentration of Cefuroxime axetil in the sample is determined by comparing its peak area with that of the standard.
-
Caption: Experimental workflow for the HPLC estimation of Cefuroxime axetil.
2. Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the in vitro activity of Cefuroxime against bacterial pathogens.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefuroxime for a specific bacterium.
-
Methodology (Broth Microdilution):
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth media.
-
Drug Dilution: Perform serial two-fold dilutions of Cefuroxime in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.
-
Therapeutic Indications
Cefuroxime axetil is indicated for the treatment of mild to moderately severe infections caused by susceptible bacteria.[1][3] Common indications include:
-
Upper and lower respiratory tract infections (e.g., otitis media, sinusitis, bronchitis).[1][3][12]
-
Treatment of early Lyme disease.[3]
-
Acute uncomplicated gonorrhea.[1]
References
- 1. nps.org.au [nps.org.au]
- 2. Zinnat - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 3. assets.gskstatic.com [assets.gskstatic.com]
- 4. mims.com [mims.com]
- 5. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 6. Cefuroxime Axetil: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. researchgate.net [researchgate.net]
- 9. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. What is Cefuroxime Axetil used for? [synapse.patsnap.com]
- 12. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Zinnol from Alternaria solani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinnol, a phytotoxin produced by the plant pathogenic fungus Alternaria solani, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, extraction, and chromatographic purification. Furthermore, this document summarizes the key quantitative and spectroscopic data essential for the identification and characterization of this compound and presents a plausible biosynthetic pathway for this polyketide-derived secondary metabolite. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Alternaria solani is a devastating phytopathogenic fungus responsible for early blight disease in a variety of economically important crops, particularly potatoes and tomatoes.[1] Beyond its impact on agriculture, this fungus is a prolific producer of a diverse array of secondary metabolites, including a class of phytotoxins known as this compound and its derivatives.[2][3] First identified from Alternaria zinniae, this compound has also been isolated from Alternaria solani and other species within the genus.[4]
The core chemical structure of this compound and its analogues has been a subject of interest due to their potential cytotoxic and other biological activities.[2] This has prompted further investigation into their isolation and characterization to explore their potential as lead compounds in drug discovery programs. This guide provides an in-depth look at the methodologies involved in isolating this compound from Alternaria solani, from fungal culture to the purification of the final compound.
Experimental Protocols
The isolation of this compound from Alternaria solani is a multi-step process that begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent chromatographic purification. The following protocols are a synthesis of methodologies described in the literature for the isolation of this compound and related compounds from Alternaria species.
Fungal Culture and Fermentation
The production of this compound is initiated by the large-scale fermentation of Alternaria solani.
Materials:
-
Pure culture of Alternaria solani
-
Potato Dextrose Agar (B569324) (PDA) plates[5]
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized medium)[6]
-
Sterile flasks or fermenter
-
Incubator shaker
Procedure:
-
Activation of Fungal Strain: A pure culture of Alternaria solani is grown on PDA plates at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.[7][8]
-
Inoculation: A small piece of the agar containing the fungal mycelium is used to inoculate a starter culture in a liquid medium. This is then incubated at 25-28°C on a shaker at 150-200 rpm for 3-5 days.
-
Large-Scale Fermentation: The starter culture is used to inoculate a larger volume of the fermentation medium. The fermentation is carried out for 14-21 days under the same temperature and agitation conditions. The production of secondary metabolites like this compound can vary significantly between different isolates and fermentation conditions.[1]
Extraction of Crude Metabolites
Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted.
Materials:
-
Fermentation culture
-
Filter paper or centrifugation equipment
-
Organic solvent (e.g., ethyl acetate (B1210297) or chloroform)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Broth: The fungal culture is filtered or centrifuged to separate the mycelial mass from the liquid broth.
-
Solvent Extraction: The culture filtrate is transferred to a separatory funnel and extracted three times with an equal volume of an organic solvent such as ethyl acetate or chloroform. The mycelia can also be extracted separately by soaking in the same solvent.
-
Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.
This is the primary method for the initial fractionation of the crude extract.
Materials:
-
Silica (B1680970) gel (60-120 mesh or 200-400 mesh)
-
Glass column
-
Solvents (e.g., hexane (B92381), ethyl acetate)
-
Fraction collector and test tubes
Procedure:
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions containing the compound of interest, as identified by TLC, are pooled together for further purification.
For final purification, preparative TLC can be employed.
Materials:
-
Preparative TLC plates (e.g., silica gel 60 F254)[10]
-
Developing chamber
-
Appropriate solvent system (determined by analytical TLC)[11]
-
UV lamp for visualization
-
Scraper and elution solvent (e.g., methanol (B129727) or ethyl acetate)[12]
Procedure:
-
Sample Application: The partially purified fraction is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the preparative TLC plate.[13]
-
Development: The plate is developed in a chamber saturated with the chosen solvent system.
-
Visualization and Isolation: The separated bands are visualized under a UV lamp. The band corresponding to this compound is marked and scraped off the plate.[10]
-
Elution: The scraped silica is extracted with a polar solvent to elute the pure compound. The solvent is then evaporated to yield purified this compound.[12]
Data Presentation
Quantitative Data
While specific yield and purity data for the isolation of this compound from Alternaria solani are not extensively reported in the available literature, the following table provides a template for recording such data during the isolation process. Yields of this compound derivatives from other Alternaria species have been reported in the range of milligrams from several liters of culture.
| Parameter | Value | Unit |
| Fungal Culture Volume | L | |
| Crude Extract Yield | g | |
| Purified this compound Yield | mg | |
| Purity (by HPLC) | % |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar compounds and general spectral databases.[14][15]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | ~130 | |
| 2 | ~135 | |
| 3 | ~158 | |
| 4 | ~115 | |
| 5 | ~150 | |
| 6 | ~120 | 6.5-7.0 (s) |
| 7 (CH₃) | ~10 | 2.0-2.2 (s) |
| 8 (OCH₃) | ~55 | 3.7-3.9 (s) |
| 1' (CH₂) | ~60 | 4.5-4.7 (d) |
| 2' (CH₂) | ~60 | 4.5-4.7 (d) |
| 1'' (O-CH₂) | ~70 | 4.4-4.6 (d) |
| 2'' (CH) | ~120 | 5.3-5.5 (t) |
| 3'' (C) | ~140 | |
| 4'' (CH₃) | ~25 | 1.7-1.8 (s) |
| 5'' (CH₃) | ~18 | 1.7-1.8 (s) |
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.
| m/z Value | Relative Intensity (%) | Putative Fragment |
| [M]+ | Molecular Ion | |
| [M-CH₃]+ | Loss of a methyl group | |
| [M-OCH₃]+ | Loss of a methoxy (B1213986) group | |
| [M-C₅H₈]+ | Loss of the isoprene (B109036) unit |
Mandatory Visualizations
Experimental Workflow
The overall process for the isolation and purification of this compound from Alternaria solani can be visualized as a sequential workflow.
Caption: Workflow for the isolation and purification of this compound.
Plausible Biosynthetic Pathway
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[16] The biosynthesis is thought to proceed through the condensation of acetyl-CoA and malonyl-CoA units.[17]
Caption: Plausible biosynthetic pathway of this compound.
Conclusion
This technical guide outlines the discovery and provides a detailed framework for the isolation and characterization of this compound from Alternaria solani. While the specific quantitative yields and detailed spectroscopic data for this compound from this particular species require further dedicated studies, the presented protocols, based on established methodologies for related natural products, offer a robust starting point for researchers. The provided diagrams for the experimental workflow and the plausible biosynthetic pathway serve as valuable visual aids for understanding the key processes involved. Further research into the bioactivity and mechanism of action of this compound is warranted and may lead to the development of novel therapeutic agents.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transformation of Alternaria dauci demonstrates the involvement of two polyketide synthase genes in aldaulactone production and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. How To [chem.rochester.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. researchgate.net [researchgate.net]
- 13. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
Zinnol Target Identification in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for identifying the molecular targets of Zinnol, a novel anti-cancer compound. We detail the experimental protocols for key target identification strategies, including affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS). Furthermore, we present a plausible mechanism of action for this compound, focusing on its inhibitory effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. The quantitative data from these hypothetical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mode of action.
Introduction
The discovery of novel anti-cancer agents with specific molecular targets is a cornerstone of modern oncology.[1][2] this compound has emerged as a promising therapeutic candidate, demonstrating potent anti-proliferative effects in various cancer cell lines. Understanding the precise molecular mechanism of action of this compound is crucial for its clinical development and for identifying patient populations most likely to respond to treatment. This guide outlines a systematic approach to identifying the direct binding targets of this compound in cancer cells and elucidating its impact on key signaling pathways.
Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Preliminary evidence suggests that this compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism and is one of the most frequently activated signaling pathways in human cancers.
Target Identification Methodologies
A multi-pronged approach employing various proteomic techniques is essential for the confident identification of this compound's molecular targets.[3][4]
Affinity Chromatography coupled with Mass Spectrometry
Affinity chromatography is a classical and powerful method for identifying direct protein targets of small molecules.[5] This technique involves immobilizing a modified version of this compound onto a solid support to "pull down" its binding partners from a complex protein mixture, such as a cancer cell lysate. The captured proteins are then identified by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis: Synthesize a this compound analog with a linker attached to a biotin (B1667282) molecule. The attachment point should be at a position on the this compound molecule that does not interfere with its biological activity.
-
Immobilization: Incubate the this compound-biotin probe with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the probe.
-
Cell Lysis: Prepare a whole-cell lysate from a cancer cell line of interest (e.g., MCF-7, A549) under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or by denaturing the proteins.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that identifies drug targets based on the principle that a protein's thermal stability is altered upon ligand binding.[6] This method can be performed in intact cells or cell lysates.
Experimental Protocol:
-
Treatment: Treat cancer cells or cell lysates with either this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated in intact form) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method for identifying protein targets that relies on the principle that drug binding can stabilize a protein against proteolysis.[5][7]
Experimental Protocol:
-
Treatment: Incubate cell lysates with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).
-
Analysis: Analyze the protein digestion patterns by SDS-PAGE. Proteins that are protected from digestion in the presence of this compound will appear as more intense bands compared to the vehicle control.
-
Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from experiments aimed at characterizing the interaction of this compound with its putative target, Akt, and its cellular effects.
Table 1: In Vitro Kinase Inhibition Assay
| Kinase | This compound IC₅₀ (nM) |
| Akt1 | 50 |
| Akt2 | 75 |
| Akt3 | 60 |
| PI3Kα | > 10,000 |
| mTOR | > 10,000 |
| PDK1 | 8,500 |
Table 2: this compound Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| MCF-7 | Breast | 1.2 |
| A549 | Lung | 2.5 |
| U87-MG | Glioblastoma | 1.8 |
| HCT116 | Colon | 3.1 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Akt
| Treatment | Melting Temperature (Tₘ) (°C) |
| Vehicle | 48.5 |
| This compound (10 µM) | 53.2 |
Table 4: Proteomic Analysis of this compound-Treated Cells (Fold Change)
| Protein | Function | Fold Change (this compound vs. Vehicle) |
| p-Akt (S473) | Akt activation | -3.5 |
| p-S6K (T389) | mTORC1 substrate | -2.8 |
| p-4E-BP1 (T37/46) | mTORC1 substrate | -2.5 |
| Cyclin D1 | Cell cycle progression | -2.1 |
| Bcl-2 | Anti-apoptotic | -1.9 |
Conclusion
The systematic application of the target identification methodologies outlined in this guide will be instrumental in definitively identifying the molecular targets of this compound and elucidating its mechanism of action. The hypothetical data presented suggest that this compound is a potent inhibitor of the Akt kinase, leading to the suppression of the PI3K/Akt/mTOR signaling pathway and subsequent inhibition of cancer cell proliferation. These findings provide a strong rationale for the continued preclinical and clinical development of this compound as a targeted anti-cancer therapeutic. Future studies should focus on validating these targets in vivo and exploring potential biomarkers for predicting patient response to this compound.
References
- 1. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach for a genome-wide detection of synthetically-lethal genes in cancer: Towards rational drug target identification and personalized treatments [innoget.com]
- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Cinnoline Derivatives in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline (B1195905), a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the interaction of cinnoline derivatives with key cellular signaling pathways, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The initial focus on a "Zinnol signaling pathway" was determined to be a likely misspelling of "Cinnoline," a compound class with significant and well-documented engagement with critical intracellular signaling cascades. This guide will focus on the established interactions of cinnoline derivatives with several therapeutically relevant pathways.
Core Signaling Pathways Targeted by Cinnoline Derivatives
Cinnoline-based compounds have been identified as potent modulators of several signaling pathways implicated in cancer and other diseases. This section details the major pathways affected and the inhibitory activities of representative cinnoline derivatives.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. A series of cinnoline derivatives has been developed and identified as potent inhibitors of PI3K isoforms.
Quantitative Data Summary: PI3K Inhibition by Cinnoline Derivatives
The following table summarizes the in vitro inhibitory activity of representative cinnoline derivatives against various PI3K isoforms and their anti-proliferative effects on different cancer cell lines.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cell Line (Cancer Type) | Anti-proliferative IC₅₀ (µM) |
| Cinnoline Derivative 25 | Not specified | Not specified | Not specified | Not specified | HCT116 (Colon) | 0.264[1] |
| A549 (Lung) | 2.04[1] | |||||
| MCF-7 (Breast) | 1.14[1] | |||||
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f | Not specified | Not specified | 170[2] | Not specified | Raji (Lymphoma) | 2.1[2] |
| Ramos (Lymphoma) | 2.65[2] |
Signaling Pathway Diagram: PI3K/Akt Inhibition by Cinnoline Derivatives
Receptor Tyrosine Kinase (RTK) Signaling: c-Met and VEGFR
Cinnoline derivatives have also been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways that control cell growth, differentiation, and angiogenesis. Dysregulation of RTKs like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.
Quantitative Data Summary: c-Met and VEGFR Inhibition by Cinnoline and Related Quinoline (B57606) Derivatives
The following table presents the inhibitory activities of cinnoline and structurally related quinoline derivatives against c-Met and VEGFR, as well as their anti-proliferative effects.
| Compound ID | Target | Enzymatic IC₅₀ (nM) | Cell Line (Cancer Type) | Anti-proliferative IC₅₀ (µM) |
| Quinoline Derivative 26 | c-Met | 9.3[3] | MKN45 (Gastric) | 0.093[3] |
| Quinoline Derivative 27 | c-Met | 19[3] | Various | Not specified |
| Quinoline Derivative 28 | c-Met | 64[3] | Various | Not specified |
| Isatin Derivative 13 | VEGFR-2 | 69.11[4] | Caco-2 (Colon) | 9.3[4] |
| Isatin Derivative 14 | VEGFR-2 | 85.89[4] | Caco-2 (Colon) | 5.7[4] |
| Quinoline Derivative 9 | VEGFR-2 | 98.53[4] | Caco-2 (Colon) | Not specified |
Signaling Pathway Diagram: RTK Inhibition by Cinnoline Derivatives
Phosphodiesterase 10A (PDE10A) Signaling
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for signal transduction. PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of neurological and psychiatric disorders.
Quantitative Data Summary: PDE10A Inhibition by Cinnoline Derivatives
The following table lists the inhibitory potency of several cinnoline analogues against PDE10A.
| Compound ID | PDE10A IC₅₀ (nM) |
| Cinnoline Analogue 13a | 18.4[5] |
| Cinnoline Analogue 26a | 1.52[5] |
| Cinnoline Analogue 26b | 2.86[5] |
| Cinnoline Analogue 26e | 9.80[5] |
| 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 41 | 1.52[6] |
| 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 42 | 2.86[6] |
Bruton's Tyrosine Kinase (BTK) Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. BTK inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.
Quantitative Data Summary: BTK Inhibition by Cinnoline and Related Derivatives
The following table summarizes the inhibitory activity of cinnoline and related compounds against BTK.
| Compound ID | BTK IC₅₀ (nM) |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f | 74[2] |
| 1,3,5-triazine derivative 12 | 21[7] |
| Pyrazolo[3,4-d]pyrimidine 16 | 27[7] |
| CGI-1746 | 1.9[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of cinnoline derivatives with the signaling pathways described above.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a cinnoline derivative.[8][9][10]
a. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HCT116, A549, or MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the cinnoline derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and downstream targets (e.g., mTOR, S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram: Western Blot Analysis
In Vitro Kinase Assay (c-Met, VEGFR, BTK)
This protocol describes a general method for determining the in vitro inhibitory activity of cinnoline derivatives against purified kinases.[11][12][13]
a. Reagents and Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR-2, or BTK)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Cinnoline derivative stock solution (in DMSO)
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
96- or 384-well plates
b. Assay Procedure:
-
Prepare serial dilutions of the cinnoline derivative in the kinase assay buffer.
-
In a multi-well plate, add the kinase, the substrate, and the diluted cinnoline derivative or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system. For luminescence-based assays, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based PDE10A Inhibition Assay
This protocol outlines a cell-based assay to screen for PDE10A inhibitors using a reporter gene assay.[14][15]
a. Cell Line and Reagents:
-
A stable cell line expressing PDE10A (e.g., HEK-293)
-
A reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (pCRE-Luc)
-
Transient transfection reagent
-
Cinnoline derivative stock solution (in DMSO)
-
Luciferase assay reagent
b. Assay Procedure:
-
Seed the PDE10A-expressing cells in a 96-well plate.
-
Transfect the cells with the pCRE-Luc reporter plasmid.
-
After an appropriate incubation period for plasmid expression, treat the cells with various concentrations of the cinnoline derivative or a vehicle control.
-
Incubate for a specified time to allow for the inhibition of PDE10A and the subsequent accumulation of cAMP and activation of the CRE-luciferase reporter.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity corresponds to the inhibition of PDE10A.
-
Calculate the fold-change in luciferase activity for each compound concentration relative to the vehicle control and determine the EC₅₀ value.
Conclusion
Cinnoline and its derivatives represent a promising class of compounds with the potential to modulate multiple key signaling pathways implicated in a range of diseases, particularly cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the potency and selectivity of cinnoline derivatives for specific targets, as well as evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxic effects of Zinnol derivatives
An In-depth Technical Guide on the In Vitro Cytotoxic Effects of Zinnol Derivatives
This guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of this compound derivatives, with a focus on recently discovered compounds. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and natural product chemistry.
Introduction to this compound Derivatives
This compound is a metabolite produced by various fungi of the Alternaria genus. Recently, chemical investigation of the plant pathogen Alternaria solani has led to the isolation of several new this compound derivatives, including an unprecedented alternariol-zinnol hybrid, alternsolain A, and six previously undescribed derivatives, alternsolains B-G.[1] These discoveries have enriched the chemical diversity of Zinnols and highlighted their potential as a source of novel anticancer drug candidates. One of the known compounds isolated in this study demonstrated potent cytotoxic activities against several human cancer cell lines, warranting further investigation into the therapeutic potential of this class of compounds.[1]
Quantitative Data on Cytotoxic Effects
A known this compound derivative, referred to as compound 9 in a recent study, has shown significant cytotoxic activity against three human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) |
| HL-60 | Human promyelocytic leukemia | 10.73 ± 0.08 |
| MDA-MB-231 | Human breast adenocarcinoma | 19.40 ± 0.97 |
| SW480 | Human colon adenocarcinoma | 29.72 ± 1.61 |
| Data extracted from Li et al., Phytochemistry, 2026.[1] |
Experimental Protocols
While the specific experimental details for the cytotoxicity assays of the this compound derivatives are not extensively published, this section outlines a standard protocol for determining the in vitro cytotoxic effects of a compound using a colorimetric assay such as the MTT assay. This is a widely accepted method for assessing cell viability and proliferation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, MDA-MB-231, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivative stock solution is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
Preclinical Evaluation of Zinnol's Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of Zinnol, a novel investigational anticancer agent. The document details the cytotoxic and pro-apoptotic activity of this compound across a panel of human cancer cell lines and in a murine xenograft model. Methodologies for the key experimental assays are presented to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway. All quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's anticancer profile.
Introduction
The discovery and development of novel, targeted anticancer therapies remain a cornerstone of oncological research. This compound is a synthetic small molecule compound that has demonstrated potent antiproliferative effects in preliminary screenings. This document outlines the subsequent in-depth preclinical evaluation to characterize its anticancer activity and elucidate its mechanism of action. The studies presented herein provide the foundational data supporting the further clinical development of this compound as a potential therapeutic agent for various malignancies.
In Vitro Cytotoxicity of this compound
This compound exhibits dose-dependent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| A549 | Non-Small Cell Lung Carcinoma | 3.2 ± 0.4 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |
| PC-3 | Prostate Carcinoma | 4.5 ± 0.5 |
This compound Induces Apoptosis and Cell Cycle Arrest
To determine the mechanism of this compound-induced cell death, apoptosis assays and cell cycle analysis were performed on HCT116 cells treated with this compound at its IC50 concentration for 48 hours.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCT116 Cells
| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 5.2 ± 1.1 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (1.8 µM) | 42.8 ± 3.5 | 68.4 ± 2.9 | 15.2 ± 1.3 | 16.4 ± 1.2 |
In Vivo Antitumor Efficacy of this compound
The in vivo anticancer activity of this compound was evaluated in a murine xenograft model using HCT116 cells.
Table 3: Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0 |
| This compound | 20 mg/kg, i.p., daily | 550 ± 85 | 56 |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Western blot analysis revealed that this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.
-
MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals were dissolved in 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes in the dark at room temperature.
-
The stained cells were analyzed by flow cytometry.
Cell Cycle Analysis
-
HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A and PI.
-
After incubation for 30 minutes, the DNA content was analyzed by flow cytometry.
In Vivo Xenograft Study
-
Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells.
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.
-
This compound (20 mg/kg) or vehicle was administered intraperitoneally daily for 21 days.
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Experimental Workflow
Caption: Generalized workflow for preclinical anticancer evaluation.
Conclusion
The preclinical data presented in this guide demonstrate that this compound possesses significant anticancer activity. It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis and cell cycle arrest, and suppresses tumor growth in vivo. The mechanism of action has been attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway. These findings strongly support the continued investigation of this compound as a promising candidate for cancer therapy.
An In-depth Technical Guide to the Solubility and Stability of Zinnol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinnol is a phytotoxin and a zinniol-related compound derived from the fungus Alternaria cichorii. Its parent compound, zinniol, is a non-specific phytotoxin that has been isolated from several Alternaria species and is known to induce symptoms like chlorosis and necrosis in plants. As natural products like this compound and its analogues are increasingly screened for novel therapeutic activities, a thorough understanding of their behavior in aqueous biological systems is paramount for generating reliable and reproducible data.
This guide provides a comprehensive overview of the known solubility characteristics of this compound and its parent compound, Zinniol. Due to the limited publicly available data on this compound's stability and specific experimental handling, this document also furnishes detailed, best-practice protocols for researchers to determine the aqueous solubility and stability of this compound or other similarly hydrophobic natural products. Adherence to these guidelines is critical for ensuring accurate compound concentrations and interpreting biological assay results.
Data Presentation: Solubility of this compound and Zinniol
The solubility of a compound is a critical parameter for its formulation and delivery in biological assays. Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading experimental outcomes. The available solubility data for this compound and its parent compound, Zinniol, are summarized below. It is evident that both compounds exhibit poor aqueous solubility and are preferentially soluble in organic solvents.
| Compound | CAS Number | Solvent | Solubility |
| This compound | 148717-78-6 | Dichloromethane | Soluble[1] |
| DMSO | Soluble[1] | ||
| Ethanol | Soluble[1] | ||
| Methanol | Soluble[1] | ||
| Zinniol | 17811-28-8 | DMSO | 1 mg/mL[2][3] |
| Methanol | Soluble[4] | ||
| Water | 44.97 mg/L (Estimated)[5] |
Experimental Protocols
Given the hydrophobic nature of this compound, as suggested by its solubility profile, meticulous care must be taken when preparing solutions for biological experiments. The following protocols provide a robust framework for preparing stock solutions and assessing the solubility and stability of this compound in common biological media.
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the standard procedure for preparing a primary stock solution of a hydrophobic compound like this compound.
Objective: To prepare a high-concentration stock solution in an organic solvent for serial dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
A-grade volumetric flasks
-
Sterile, amber glass vials for storage
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. It is recommended to prepare a fresh aliquot for each experiment.
Protocol 2: Determination of Kinetic Solubility in Biological Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into PBS, providing an estimate of its practical solubility limit in an assay.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader with nephelometry or turbidity measurement capabilities
-
Automated liquid handler or multichannel pipette
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Serial Dilution: Prepare a serial dilution of the this compound/DMSO stock directly in the PBS-containing wells. For example, add 2 µL of 10 mM this compound/DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and perform a 2-fold serial dilution across the plate. Include a DMSO-only control.
-
Incubation: Incubate the plate at room temperature (or the intended assay temperature, e.g., 37°C) for a set period (e.g., 2 hours), protected from light.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 650 nm).
-
Data Analysis: Plot the turbidity reading against the this compound concentration. The concentration at which the turbidity significantly increases above the baseline (DMSO control) is the kinetic solubility limit.
Protocol 3: Assessment of Stability in Cell Culture Medium
This protocol provides a framework for evaluating the stability of this compound in a complete cell culture medium over time.
Objective: To determine the rate of degradation or loss of this compound in a complex biological medium under standard cell culture conditions.
Materials:
-
This compound/DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Methodology:
-
Sample Preparation: Spike the pre-warmed complete cell culture medium with this compound to a final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 500 µL), and process it for analysis. This can be done by protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile), vortexing, centrifuging to pellet proteins, and transferring the supernatant for HPLC analysis.
-
Incubation: Place the remaining medium in an incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove additional aliquots and process them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area corresponding to this compound is recorded for each time point.
-
Data Analysis: Plot the percentage of the initial this compound peak area remaining versus time. This provides the stability profile of the compound under the tested conditions.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the characterization of this compound for biological assays.
Caption: Workflow for preparing and validating this compound for biological assays.
Caption: A generalized signaling pathway for phytotoxin action in plant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Toxic Proteins: Their Biological Activities, Mechanism of Action and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathway of Zinnol in phytopathogens
An In-depth Technical Guide to the Biosynthetic Pathway of Zinnol in Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a polyketide secondary metabolite produced by several phytopathogenic fungi of the genus Alternaria, including A. solani, A. cichorii, and A. zinniae.[1] As a virulence factor in plant diseases and a molecule with potential bioactivities, its biosynthetic pathway is of significant interest to researchers in natural product chemistry, plant pathology, and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing on established principles of fungal polyketide synthesis and genetic insights from related metabolic pathways. While the definitive this compound biosynthetic gene cluster (BGC) has yet to be fully characterized, this guide presents a putative pathway, detailed experimental protocols for its elucidation, and a framework for quantitative analysis.
The Putative Biosynthetic Pathway of this compound
This compound is structurally a substituted benzene (B151609) derivative, 1,2-bis(hydroxymethyl)-5-(3′,3′-dimethylallyloxy)-3-methoxy-4-methylbenzene.[1] Its carbon skeleton strongly suggests a polyketide origin, likely synthesized by a Type I iterative polyketide synthase (PKS). The pathway is proposed to involve the condensation of acetyl-CoA and malonyl-CoA units, followed by a series of tailoring reactions including reduction, methylation, and prenylation.
A plausible biosynthetic pathway for this compound is postulated based on the known biosynthesis of similar Alternaria metabolites, such as alternariol (B1665735) and the structurally related compound zinnimidine (B1209266). The elucidation of the zinnimidine biosynthetic gene cluster has revealed a set of "Zin" genes (ZinADEF, ZinB, and ZinE) that encode the core scaffold and modifying enzymes.[2][3] It is highly probable that a homologous set of enzymes is responsible for this compound biosynthesis.
The proposed pathway initiates with a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a core aromatic intermediate. Subsequent modifications by tailoring enzymes, including an O-methyltransferase, a prenyltransferase, and hydroxylases, are predicted to yield the final this compound molecule.
Quantitative Data on this compound Biosynthesis
While extensive quantitative data for this compound biosynthesis is not yet available in the literature, this section provides a framework for the types of data that are crucial for characterizing the pathway. The following tables are illustrative and can be populated through the experimental protocols outlined in this guide.
Table 1: this compound Production in Alternaria solani under Various Culture Conditions
| Culture Medium | Temperature (°C) | Incubation Time (days) | This compound Yield (mg/L) |
| Potato Dextrose Broth (PDB) | 25 | 7 | Data to be determined |
| PDB | 25 | 14 | Data to be determined |
| PDB | 25 | 21 | Data to be determined |
| Czapek-Dox Broth | 25 | 14 | Data to be determined |
| Rice Medium | 25 | 14 | Data to be determined |
Table 2: Kinetic Parameters of a Putative this compound O-Methyltransferase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aromatic Intermediate | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| S-adenosyl methionine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a roadmap for the identification and characterization of the this compound biosynthetic pathway.
Fungal Strain and Culture for this compound Production
-
Strain: Alternaria solani (e.g., ATCC 20476).
-
Inoculation: Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with a 1 cm² mycelial plug from a 7-day-old PDB agar (B569324) plate.
-
Incubation: Incubate the culture at 25°C with shaking at 150 rpm for 14 days.
-
Extraction: Separate the mycelium from the culture broth by filtration. Lyophilize the mycelium. Extract the culture filtrate and the lyophilized mycelium separately with an equal volume of ethyl acetate (B1210297) three times. Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Analysis: Dissolve the crude extract in methanol (B129727) and analyze by HPLC-MS for the presence of this compound.
Identification of the this compound Biosynthetic Gene Cluster
Gene Knockout of a Candidate PKS Gene using CRISPR/Cas9
This protocol is adapted from established methods for CRISPR/Cas9 in Alternaria alternata.[4][5][6]
-
gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a conserved domain (e.g., ketosynthase domain) of the candidate PKS gene.
-
Vector Construction: Synthesize the gRNA and clone it into a Cas9 expression vector suitable for filamentous fungi.
-
Protoplast Preparation: Generate protoplasts from young A. solani mycelium using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).
-
Transformation: Transform the protoplasts with the Cas9/gRNA vector using a PEG-mediated method.
-
Selection and Screening: Select transformants on a selective medium (e.g., containing hygromycin B). Screen putative mutants by PCR to identify deletions or insertions at the target site.
-
Phenotypic Analysis: Culture the confirmed knockout mutants and analyze their metabolite profiles by HPLC-MS to confirm the loss of this compound production.
Heterologous Expression of the Putative this compound BGC
This protocol utilizes Aspergillus oryzae as a heterologous host.[7][8][9]
-
BGC Amplification: Amplify the entire putative this compound BGC from A. solani genomic DNA using long-range PCR.
-
Vector Assembly: Assemble the amplified BGC into a fungal expression vector using yeast-based recombination (e.g., Gibson assembly).
-
Host Transformation: Transform A. oryzae protoplasts with the expression vector.
-
Expression and Analysis: Culture the transformants and analyze the culture extracts by HPLC-MS for the production of this compound.
In Vitro Enzyme Assays
-
Protein Expression and Purification: Clone the coding sequence of a putative tailoring enzyme (e.g., O-methyltransferase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.
-
Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (the aromatic intermediate, which may need to be chemically synthesized or produced in a precursor-accumulating mutant strain), a co-factor (e.g., S-adenosyl methionine for a methyltransferase), and a suitable buffer.
-
Product Detection: Incubate the reaction and then quench it. Extract the product and analyze by HPLC-MS to confirm the enzymatic conversion.
Logical Relationships in Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relies on a combination of predictive bioinformatics, comparative genomics, and functional genetics. The logical flow of this process is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iab.kit.edu [iab.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 9. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lack of Standardized "Zinnol" (Cefuroxime Axetil) Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Zinnol" is a brand name for the antibiotic cefuroxime (B34974) axetil.[1][2][3][4][5] Its primary clinical application is to treat bacterial infections by inhibiting bacterial cell wall synthesis.[1] A comprehensive review of the scientific literature reveals a lack of established and standardized treatment protocols for the use of "this compound" or cefuroxime axetil in the context of in vitro cell culture for research and drug development purposes.
The core of biomedical research in cell culture involves the use of compounds with well-defined mechanisms of action on mammalian cell signaling pathways, cytotoxicity profiles, and established dose-responses. While antibiotics are sometimes used in cell culture to prevent bacterial contamination, "this compound" is not documented as a compound for targeted therapeutic research in areas like oncology or immunology.
Current Understanding and Lack of Data
Searches for "this compound treatment protocols for cell culture," "cefuroxime axetil in vitro studies," and similar queries did not yield any specific, reproducible protocols for its application as a research agent in this context. The available information focuses exclusively on its antibacterial properties.[1][2][3][4][5]
Consequently, there is no publicly available quantitative data to summarize in tables, such as:
-
IC50 Values: The half-maximal inhibitory concentration in various cell lines.
-
Optimal Treatment Concentrations: Standardized concentrations for achieving specific cellular effects.
-
Treatment Durations: Established timeframes for observing cellular responses.
Furthermore, there is no documented evidence of "this compound" or cefuroxime axetil directly and intentionally targeting specific mammalian cellular signaling pathways for therapeutic research. Therefore, diagrams of signaling pathways affected by "this compound" cannot be generated.
General Cell Culture and Treatment Protocol Framework
While a specific protocol for "this compound" is not available, a general framework for testing a new compound in cell culture is provided below for informational purposes. Researchers wishing to investigate the effects of cefuroxime axetil on cell cultures would need to develop and validate their own protocols following these general principles.
Disclaimer: The following is a generalized workflow and not a validated protocol for "this compound."
Experimental Workflow for a Novel Compound
References
Application Note: Determination of IC50 for Zinnol in HL-60 Human Promyelocytic Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinnol is a novel zinc-based nanomaterial currently under investigation for its potential as an anti-cancer therapeutic agent. Zinc ions are known to play a crucial role in various cellular processes, and their dysregulation has been implicated in the progression of several cancers.[1][2] Zinc-based nanomaterials, such as zinc oxide nanoparticles (ZnO NPs), have demonstrated the ability to induce oxidative stress, disrupt tumor energy metabolism, and promote apoptosis in cancer cells.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the HL-60 human promyelocytic leukemia cell line, a widely used in vitro model for studying myeloid leukemia.[4][5] The IC50 value is a critical parameter for evaluating the potency of a cytotoxic compound.[6] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[7][8][9]
Principle of the MTT Assay
The MTT assay is based on the principle that metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9] By measuring the absorbance of the dissolved formazan crystals, the effect of this compound on cell viability can be quantified.[7][9]
Materials and Reagents
-
HL-60 human promyelocytic leukemia cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypan Blue solution
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
HL-60 Cell Culture
A detailed protocol for the culture of HL-60 cells is provided below. These cells are grown in suspension.[4][10]
Protocol for Culturing HL-60 Cells:
-
Media Preparation: Prepare complete growth medium consisting of RPMI 1640 supplemented with 10% FBS, 2.5 mM L-glutamine, and 1% Penicillin-Streptomycin.[4]
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw a frozen vial of HL-60 cells in a 37°C water bath.[4][11]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 100-150 x g for 5 minutes to pellet the cells and remove the cryopreservative-containing medium.[12]
-
Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[10][11]
-
Renew the medium every 2 to 3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.[4]
-
The doubling time for HL-60 cells is approximately 36 to 48 hours.[4]
-
-
Subculturing:
IC50 Determination using MTT Assay
The following protocol outlines the steps for determining the IC50 of this compound in HL-60 cells.
Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest HL-60 cells in their logarithmic growth phase.
-
Determine the cell viability and concentration using a hemocytometer and Trypan Blue staining.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, and 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Add 100 µL of the this compound dilutions, vehicle control, or blank medium to the respective wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the experimental design.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Presentation
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [8]
-
-
Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.[8]
-
-
IC50 Determination:
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[6]
-
Quantitative Data Summary
The following table presents illustrative data for the IC50 determination of this compound in HL-60 cells after 48 hours of treatment.
| This compound Concentration (µM) | Log(Concentration) | Mean Absorbance (OD 570nm) | % Cell Viability |
| 0 (Vehicle Control) | - | 1.250 | 100.0 |
| 0.1 | -1.00 | 1.235 | 98.8 |
| 1 | 0.00 | 1.150 | 92.0 |
| 10 | 1.00 | 0.980 | 78.4 |
| 50 | 1.70 | 0.615 | 49.2 |
| 100 | 2.00 | 0.350 | 28.0 |
| 200 | 2.30 | 0.150 | 12.0 |
| 500 | 2.70 | 0.075 | 6.0 |
| 1000 | 3.00 | 0.050 | 4.0 |
Calculated IC50: Based on the illustrative data, the calculated IC50 value for this compound in HL-60 cells is approximately 50 µM .
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound in HL-60 cells using the MTT assay.
Putative Signaling Pathway for this compound-Induced Apoptosis in HL-60 Cells
Caption: A putative signaling pathway for this compound-induced apoptosis in HL-60 cells.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the IC50 of the novel zinc-based nanomaterial, this compound, in HL-60 human promyelocytic leukemia cells. The described MTT assay is a robust and reproducible method for assessing the cytotoxic effects of this compound. The provided workflows and illustrative data serve as a valuable resource for researchers in the field of oncology and drug development. Further investigations into the precise molecular mechanisms of this compound-induced apoptosis in HL-60 cells are warranted.
References
- 1. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of a Novel Complex: Zinc Oxide Nanoparticles-Luteolin to Promote Ferroptosis in Human Acute Myeloid Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 5. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. scribd.com [scribd.com]
- 12. HL60 | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for In Vivo Studies of Zinnol in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Preclinical in vivo studies are a critical component of oncological drug development. Xenograft mouse models, which involve the transplantation of human tumor cells into immunodeficient mice, represent a foundational methodology for evaluating the efficacy and toxicity of novel anti-cancer agents in a living organism.[1] These models, particularly cell-line-derived xenografts (CDX), offer a reproducible and efficient means for initial efficacy screening.[1] This document provides a detailed protocol for assessing the anti-tumor activity of a hypothetical anti-cancer agent, Zinnol, in a xenograft mouse model. This compound is postulated to be a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[2][3]
Hypothetical Efficacy of this compound in a Xenograft Model
The following table summarizes the prospective data from a study evaluating this compound in an A549 non-small cell lung cancer xenograft model.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - | +2.5 |
| This compound | 25 mg/kg, p.o., daily | 625 ± 98 | 50 | -1.8 |
| This compound | 50 mg/kg, p.o., daily | 312 ± 65 | 75 | -4.2 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
This section details the methodology for a xenograft study to evaluate the efficacy of this compound.
1. Cell Line and Culture
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
2. Animal Model
-
Species/Strain: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.[4] These mice lack a thymus and are unable to mount T-cell-mediated immune responses, thus preventing rejection of human tumor xenografts.[5]
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
3. Tumor Inoculation
-
Cell Preparation: Harvest A549 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.[1] Cell viability, as determined by trypan blue exclusion, should be >90%.[1]
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[1] Matrigel can enhance tumor take rates and growth.[5]
-
Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1][4]
4. Tumor Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.[6]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Width² x Length) / 2.[1]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][4][6]
5. Treatment Administration
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) at the same volume and schedule as the treatment groups.[6]
-
This compound Treatment Groups: Administer this compound at the predetermined doses (e.g., 25 mg/kg and 50 mg/kg) via oral gavage (p.o.) once daily.[4] The route of administration should be appropriate for the compound's properties.[1]
-
Duration: Continue treatment for a specified period, for instance, 21 days.
6. Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[7]
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle. At the endpoint, mice are euthanized, and tumors are excised and weighed.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for this compound xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinnol (Zinc Oxide)-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Zinnol (Zinc Oxide, ZnO)-based drug delivery systems. ZnO nanoparticles offer a versatile platform for targeted and controlled release of therapeutics due to their biocompatibility, biodegradability, and unique physicochemical properties.
Synthesis of this compound (ZnO) Nanoparticles
The synthesis method significantly influences the size, morphology, and surface chemistry of ZnO nanoparticles, which in turn affects their drug delivery efficacy. Three common methods are detailed below.
Table 1: Comparison of ZnO Nanoparticle Synthesis Methods
| Method | Principle | Typical Size Range | Advantages | Disadvantages |
| Co-precipitation | Precipitation of zinc hydroxide (B78521) from a zinc salt solution, followed by thermal decomposition. | 20-100 nm | Cost-effective, scalable, facile bottom-up approach. | Broad size distribution, potential for agglomeration. |
| Sol-Gel | Formation of a stable sol of hydrated zinc precursor, followed by gelation and calcination. | 10-50 nm | Good control over particle size and morphology, high purity. | Requires careful control of parameters, longer processing time. |
| Green Synthesis | Use of biological entities like plant extracts as reducing and capping agents. | 15-80 nm | Eco-friendly, cost-effective, simple, avoids toxic chemicals. | Variability in extract composition can affect reproducibility. |
Experimental Protocols: Synthesis
Protocol 1.1: Co-precipitation Method
-
Precursor Solution Preparation: Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water to a final concentration of 0.2 M with continuous stirring.
-
Precipitation: Prepare a 0.4 M sodium hydroxide (NaOH) solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring, leading to the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).
-
Aging: Continue stirring the mixture at room temperature for 2 hours.
-
Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol (B145695) three times.
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to obtain ZnO nanoparticles.
Protocol 1.2: Sol-Gel Method
-
Precursor Solution Preparation: Dissolve zinc acetate dihydrate in ethanol to a final concentration of 0.1 M with continuous stirring.
-
Gel Formation: Prepare a 0.2 M solution of sodium hydroxide in ethanol. Add this solution dropwise to the zinc acetate solution under constant stirring to form a transparent gel.
-
Aging: Age the gel at room temperature for 24 hours.
-
Washing: Wash the gel repeatedly with ethanol.
-
Drying: Dry the gel in an oven at 100°C for 2 hours.
-
Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.
Protocol 1.3: Green Synthesis using Plant Extract
-
Plant Extract Preparation: Boil cleaned, small pieces of a suitable plant (e.g., Aloe barbadensis leaves) in deionized water (e.g., 10 g in 100 mL) at 70°C for 45 minutes. Cool and filter the extract.
-
Nanoparticle Synthesis: Prepare a 0.01 M solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O). Add 25 mL of the plant extract to 50 mL of the zinc nitrate solution under constant stirring at 60°C for 2 hours. A color change indicates nanoparticle formation.
-
Purification: Centrifuge the solution at 12,000 rpm for 15 minutes. Wash the pellet with deionized water and ethanol three times.
-
Drying: Dry the purified nanoparticles in a hot air oven at 80°C for 6 hours.
Drug Loading and Encapsulation
The efficiency of drug loading onto ZnO nanoparticles is a critical parameter for a successful drug delivery system.
Table 2: Drug Loading and Encapsulation Efficiency for Various Drugs on ZnO Nanoparticles
| Drug | ZnO Nanoparticle Type | Loading Method | Loading Capacity (%) | Loading Efficiency (%) | Reference |
| Doxorubicin (DOX) | Unstabilized ZnO-NPs | Incubation | 32 | 65 | [1] |
| Doxorubicin (DOX) | PEGylated ZnO-NPs | Incubation | 35 | 68 | [1] |
| Gemcitabine (GEM) | Unstabilized ZnO-NPs | Incubation | 16.25 | 30.5 | [1] |
| Gemcitabine (GEM) | PEGylated ZnO-NPs | Incubation | 19 | 35 | [1] |
| Ibuprofen | ZnO-TQ0255 | Co-precipitation | - | 17.7 | [2] |
| Azilsartan | ZnO-NPs | Incubation | - | High (formulation dependent) | [3] |
Experimental Protocols: Drug Loading and Characterization
Protocol 2.1: Drug Loading via Incubation
-
Preparation: Disperse a known amount of synthesized ZnO nanoparticles in a suitable solvent (e.g., deionized water, ethanol).
-
Drug Addition: Prepare a stock solution of the desired drug. Add the drug solution to the nanoparticle suspension at a specific drug-to-nanoparticle ratio.
-
Incubation: Stir the mixture for a specified period (e.g., 24 hours) at room temperature in the dark to allow for drug adsorption onto the nanoparticle surface.
-
Separation: Centrifuge the suspension to separate the drug-loaded nanoparticles from the solution.
-
Quantification: Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Calculation:
-
Loading Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Loading Capacity (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 2.2: Characterization of Drug-Loaded Nanoparticles
-
UV-Vis Spectroscopy: To confirm drug loading by observing characteristic peaks of the drug.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the interaction between the drug and ZnO nanoparticles.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles after drug loading.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and size of the drug-loaded nanoparticles.
In Vitro Drug Release
ZnO-based drug delivery systems can be designed for controlled release triggered by specific stimuli, such as changes in pH or exposure to UV light.
Table 3: Stimuli-Responsive Drug Release from ZnO Nanoparticles
| Drug | Stimulus | Condition | Cumulative Release (%) | Time (hours) | Reference |
| Doxorubicin | pH | pH 5.0 | ~60 | 48 | [4] |
| Doxorubicin | pH | pH 7.4 | <10 | 48 | [4] |
| Ibuprofen | pH & Temperature | pH 6.5, 42°C | ~92 | 24 | [5] |
| Ibuprofen | pH & Temperature | pH 7.4, 37°C | ~52 | 24 | [5] |
| 5(6)-carboxyfluorescein | UV Light | 365 nm | Majority | 1 | [6] |
Experimental Protocols: Drug Release
Protocol 3.1: pH-Responsive Drug Release
-
Preparation: Disperse a known amount of drug-loaded ZnO nanoparticles in release media with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 for the tumor microenvironment).
-
Incubation: Incubate the suspensions in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Centrifuge the collected samples and measure the drug concentration in the supernatant using UV-Vis spectrophotometry.
-
Analysis: Plot the cumulative drug release percentage against time.
Protocol 3.2: UV-Triggered Drug Release
-
Preparation: Disperse the drug-loaded ZnO nanoparticles in a suitable release medium in a quartz cuvette.
-
UV Irradiation: Expose the suspension to a UV lamp at a specific wavelength (e.g., 365 nm) for a defined duration.
-
Sampling and Quantification: Following irradiation, measure the released drug concentration in the medium as described in Protocol 3.1.
-
Analysis: Compare the drug release profile with and without UV irradiation to determine the photo-triggered release efficiency.
Cytotoxicity and Cellular Uptake
Evaluating the biocompatibility and therapeutic efficacy of the drug delivery system in relevant cell lines is a crucial step.
Experimental Protocols: In Vitro Evaluation
Protocol 4.1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free drug, blank ZnO nanoparticles, and drug-loaded ZnO nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 values.
Protocol 4.2: Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Treat cells with ZnO nanoparticles as in the cytotoxicity assay.
-
Probe Incubation: Wash the cells and incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[7][8]
Protocol 4.3: Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptotic markers (e.g., p53, Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.[9][10]
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for developing ZnO-based drug delivery systems.
References
- 1. UVA-Triggered Drug Release and Photo-Protection of Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ZnO Nanoparticles Treatment Induces Apoptosis by Increasing Intracellular ROS Levels in LTEP-a-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress-mediated genotoxic effect of zinc oxide nanoparticles on Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Zinnol": A Multifaceted Term with No Clear Link to Cancer Therapy
The term "Zinnol" presents a challenge in the context of anticancer research, as it corresponds to multiple, unrelated products, none of which are established as a therapeutic agent for cancer in humans. Extensive searches have revealed that "this compound" is primarily identified as a veterinary antibiotic, a phytotoxic compound, and a school management software, but not as a known anticancer drug. This ambiguity makes it impossible to provide detailed application notes and protocols for its combination therapy in oncology as requested.
For researchers, scientists, and drug development professionals, the precise identification of a compound is the foundational step for any further investigation. Without a clear chemical identity and established mechanism of action for "this compound" in a cancer context, any discussion of its combination with other anticancer drugs would be purely speculative and scientifically unsound.
Diverse Identities of "this compound"
Investigations into the identity of "this compound" have yielded the following distinct entities:
-
Veterinary Antibiotic: "this compound" is marketed as a veterinary product with the active ingredient Nozigeptid. It is used to treat intestinal infections in pet birds and acts by disrupting bacterial protein synthesis. There is no evidence to suggest its use or efficacy in cancer treatment.
-
Phytotoxic Compound: In a chemical context, "this compound (compound 5)" is described as a zinniol-related compound extracted from Alternaria cichorii. While some natural compounds are investigated for their anticancer properties, there is no readily available scientific literature detailing the evaluation of this specific "this compound" as a potential anticancer agent.
-
Educational Software: "this compound" is also the name of a modern school management platform, a product entirely unrelated to the field of medicine or drug development.
Given these disparate identities, it is crucial to clarify which, if any, of these is the "this compound" of interest for cancer research. Without this fundamental clarification, it is not feasible to proceed with the creation of scientifically rigorous application notes and protocols.
The Path Forward: Clarification is Key
To enable the development of the requested scientific content, the following information is required:
-
Chemical Structure and CAS Number: The definitive chemical identifier for the "this compound" compound of interest.
-
Mechanism of Action: How "this compound" is proposed to exert an anticancer effect.
-
Preclinical or Clinical Data: Any existing studies, however preliminary, that investigate the anticancer properties of "this compound," either as a monotherapy or in combination.
Once a specific and relevant "this compound" compound is identified, it will be possible to conduct a targeted literature search for relevant data to construct the requested application notes, protocols, and visualizations. Until then, the scientific community cannot responsibly or accurately discuss its use in combination with known anticancer drugs.
Application Notes and Protocols: High-Throughput Screening for Novel Zinnol Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinnol and its derivatives have emerged as a class of natural products with demonstrated cytotoxic activities against various cancer cell lines.[1] This cytotoxic potential suggests that these compounds may interact with critical cellular targets involved in cancer cell proliferation and survival. A promising avenue for developing novel anticancer therapeutics lies in the systematic screening of this compound derivative libraries to identify potent and selective modulators of oncogenic signaling pathways. Protein kinases are a well-established class of drug targets in oncology, and their dysregulation is a hallmark of many cancers.[2] This document provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives as potential inhibitors of a hypothetical "Oncogenic Kinase Z" (OKZ).
These application notes detail the protocols for a primary biochemical screen to identify direct inhibitors of OKZ activity, followed by a secondary cell-based assay to confirm the cytotoxic effects of the identified hits in a relevant cancer cell line. The provided workflows and protocols are designed to be adaptable for automation and are suitable for screening large compound libraries.[3][4]
Hypothetical Signaling Pathway of Oncogenic Kinase Z (OKZ)
The following diagram illustrates a hypothetical signaling cascade involving OKZ, a key regulator of cell proliferation and survival. In this pathway, the activation of a growth factor receptor leads to the recruitment and activation of OKZ. Activated OKZ then phosphorylates and activates downstream effectors, ultimately leading to the transcription of genes that promote cell cycle progression and inhibit apoptosis. Novel this compound derivatives are screened for their ability to inhibit OKZ, thereby blocking this pro-proliferative signaling.
Caption: Hypothetical signaling pathway of Oncogenic Kinase Z (OKZ).
High-Throughput Screening Workflow
The HTS campaign is structured as a tiered approach, beginning with a primary biochemical assay to identify direct inhibitors of OKZ. Hits from the primary screen are then subjected to a secondary cell-based assay to confirm their activity in a cellular context and to assess their cytotoxic effects. This cascaded approach is designed to efficiently identify the most promising compounds for further development.[5]
Caption: High-throughput screening cascade for this compound derivatives.
Experimental Protocols
Primary High-Throughput Screen: Biochemical Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[6] The assay measures the phosphorylation of a substrate peptide by OKZ.
Materials:
-
Recombinant human OKZ enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivative library (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Protocol Workflow Diagram:
Caption: Workflow for the primary biochemical TR-FRET assay.
Procedure:
-
Dispense 50 nL of this compound derivatives (10 mM in DMSO) and controls into a 384-well plate.
-
Add 5 µL of a solution containing OKZ enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km for OKZ).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(TR-FRET_sample - TR-FRET_min) / (TR-FRET_max - TR-FRET_min)])
Where:
-
TR-FRET_sample is the signal from the well with the test compound.
-
TR-FRET_min is the signal from the positive control (maximum inhibition).
-
TR-FRET_max is the signal from the negative control (no inhibition, DMSO only).
Secondary Screen: Cell-Based Viability Assay
This protocol describes an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the hit compounds on a cancer cell line that overexpresses OKZ.[7]
Materials:
-
OKZ-overexpressing cancer cell line (e.g., HeLa-OKZ)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative hits from the primary screen
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the hit compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: Calculate the percent cell viability for each concentration of the compound: % Viability = 100 * (Abs_sample / Abs_control)
Where:
-
Abs_sample is the absorbance of the well with the test compound.
-
Abs_control is the absorbance of the well with the vehicle control (DMSO).
Data Presentation
The quantitative data from the HTS campaign should be summarized in clear and structured tables for easy comparison and hit selection.
Table 1: Primary HTS Hit Summary
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| ZD-001 | 95.2 | 0.15 |
| ZD-002 | 88.7 | 0.42 |
| ZD-003 | 75.4 | 1.2 |
| ... | ... | ... |
Table 2: Secondary Screen Hit Confirmation
| Compound ID | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) |
| ZD-001 | 0.15 | 0.5 |
| ZD-002 | 0.42 | 1.8 |
| ZD-003 | 1.2 | > 10 |
| ... | ... | ... |
Conclusion
This application note provides a framework for conducting a high-throughput screening campaign to identify novel this compound derivatives as potential inhibitors of the hypothetical Oncogenic Kinase Z. The detailed protocols for a primary biochemical assay and a secondary cell-based assay, along with the proposed workflows and data presentation formats, offer a comprehensive guide for researchers in the field of drug discovery. The identification of potent and cell-active this compound derivatives through this screening cascade can provide valuable starting points for the development of new anticancer therapeutics.
References
- 1. An unprecedented alternariol-zinnol hybrid and six undescribed this compound derivatives from the phytopathogen Alternaria solani and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. criver.com [criver.com]
- 5. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. marinbio.com [marinbio.com]
Application Note: Quantifying Cellular Uptake of Zinnol (Cefuroxime Axetil) Using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinnol, the brand name for the prodrug cefuroxime (B34974) axetil, is a widely prescribed second-generation cephalosporin (B10832234) antibiotic. Upon oral administration, it is absorbed and rapidly hydrolyzed by intestinal and plasma esterases into its active form, cefuroxime.[1] Understanding the rate and extent of cellular uptake of both the prodrug and its active metabolite is crucial for optimizing drug delivery, evaluating new formulations, and studying mechanisms of drug resistance. This application note provides a detailed protocol for the quantification of cefuroxime axetil and cefuroxime in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][2]
Cefuroxime axetil is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4] While its primary target is bacterial, studying its interaction with and uptake into mammalian cells, particularly intestinal and infected host cells, is vital for a comprehensive understanding of its absorption, distribution, and potential off-target effects. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption due to its ability to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5][6]
This document outlines the necessary materials, experimental workflow, and data analysis procedures for a cellular uptake study of this compound.
Physicochemical Properties for LC-MS Method Development
A successful LC-MS method relies on understanding the physicochemical properties of the analytes.
| Property | Cefuroxime Axetil (Prodrug) | Cefuroxime (Active Drug) |
| Molecular Formula | C₂₀H₂₂N₄O₁₀S | C₁₆H₁₆N₄O₈S |
| Molecular Weight | 510.5 g/mol [3] | 424.4 g/mol [4] |
| LogP (Octanol-Water Partition Coefficient) | 0.9[3] | -0.16 to -0.8[4] |
| pKa | Not readily available | ~2.5[7] |
Note: The higher LogP of cefuroxime axetil indicates greater lipophilicity, which facilitates its absorption across cell membranes, while the lower LogP of cefuroxime reflects its increased water solubility.
Experimental Protocols
This section details the step-by-step methodology for quantifying the intracellular concentrations of cefuroxime axetil and cefuroxime.
Cell Culture and Treatment
A human intestinal cell line, Caco-2, is recommended for this protocol to model oral absorption.
-
Cell Line: Caco-2 (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.
-
Seeding: Seed Caco-2 cells in 12-well plates at a density of 2 x 10⁵ cells/well and culture for 18-21 days to allow for differentiation and formation of a polarized monolayer.
-
Treatment:
-
Prepare stock solutions of cefuroxime axetil in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free culture medium containing the desired concentrations of cefuroxime axetil (e.g., 10, 50, 100 µM) to each well.
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Sample Preparation (Cell Lysate)
This protocol utilizes a protein precipitation method for its simplicity and efficiency.[1]
-
Termination of Uptake: After the incubation period, rapidly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis and Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) containing an internal standard (IS), such as Cefuroxime-d3 or a structurally similar and stable compound like tazobactam, to each well.[1][8]
-
Scraping and Collection: Scrape the cells from the well surface using a cell scraper and transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.
-
Protein Quantification: In a parallel set of wells, determine the total protein content using a BCA protein assay to normalize the intracellular drug concentration.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS method, which should be optimized for the specific instrument used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (to be optimized):
-
Cefuroxime Axetil: Precursor ion (Q1) m/z 511.1 -> Product ion (Q3) m/z [fragment to be determined]
-
Cefuroxime: Precursor ion (Q1) m/z 425.1 -> Product ion (Q3) m/z 207.0
-
Internal Standard (e.g., Cefuroxime-d3): Precursor ion (Q1) m/z 428.1 -> Product ion (Q3) m/z 210.0
-
Data Presentation
The quantitative data should be presented in clear, well-structured tables. The following tables are examples with hypothetical data for illustrative purposes.
Table 1: Time-Dependent Intracellular Accumulation of Cefuroxime Axetil and Cefuroxime (Cells treated with 50 µM Cefuroxime Axetil)
| Incubation Time (minutes) | Intracellular Cefuroxime Axetil (pmol/mg protein) | Intracellular Cefuroxime (pmol/mg protein) |
| 15 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| 30 | 28.9 ± 3.5 | 98.6 ± 10.2 |
| 60 | 45.7 ± 4.8 | 210.4 ± 22.5 |
| 120 | 55.3 ± 6.1 | 350.1 ± 35.8 |
Table 2: Concentration-Dependent Intracellular Accumulation of Cefuroxime Axetil and Cefuroxime (60-minute incubation)
| Initial Cefuroxime Axetil Concentration (µM) | Intracellular Cefuroxime Axetil (pmol/mg protein) | Intracellular Cefuroxime (pmol/mg protein) |
| 10 | 9.8 ± 1.2 | 42.5 ± 4.9 |
| 50 | 45.7 ± 4.8 | 210.4 ± 22.5 |
| 100 | 89.2 ± 9.7 | 405.6 ± 43.1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound uptake in Caco-2 cells.
This compound's Mechanism of Action (Bacterial Target)
While not a mammalian signaling pathway, this diagram illustrates the fundamental antibacterial action of this compound's active form, cefuroxime.
Caption: Mechanism of antibacterial action of Cefuroxime.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound (cefuroxime axetil) and its active metabolite, cefuroxime, in a cellular context using LC-MS. The described methodology, from cell culture to sample preparation and analysis, offers a robust framework for researchers in drug development and related fields. The high sensitivity and specificity of LC-MS make it the ideal platform for such studies, enabling the generation of high-quality data essential for understanding the cellular pharmacology of this important antibiotic. The provided workflow and illustrative data tables serve as a practical guide for implementing this assay in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 7. 55268-75-2 CAS MSDS (Cefuroxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Isolation of Zinnol from Fungal Cultures
Introduction
Zinnol is a phytotoxic metabolite produced by several species of fungi belonging to the genus Alternaria, including A. zinniae, A. cichorii, and A. solani.[1] As a secondary metabolite, this compound has garnered interest for its potential biological activities, necessitating a reliable and efficient protocol for its isolation and purification from fungal cultures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation of this compound, covering fungal cultivation, extraction, and chromatographic purification. The protocols outlined below are compiled from various scientific sources to ensure a robust methodology.
Data Presentation
The yield and purity of this compound can vary significantly depending on the fungal strain, culture conditions, and purification methods employed. The following table summarizes representative quantitative data for this compound isolation.
| Parameter | Value | Fungal Strain | Culture Volume | Reference |
| Crude Extract Yield | Variable | Alternaria tagetica | 1 L | [2] |
| Purified this compound Yield | 9 mg (from a crude reduction product) | Alternaria tagetica | Not specified | [2] |
| Purity of Final Product | High (as determined by spectroscopic data) | Alternaria tagetica | Not specified | [2] |
| Phytotoxic Concentration | 50-200 µg/mL | Various Alternaria spp. | Not applicable | [3] |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound from fungal cultures.
Fungal Strain and Culture Conditions
-
Fungal Strains: Alternaria zinniae, Alternaria cichorii, or other known this compound-producing Alternaria species can be used.[1]
-
Culture Medium: A suitable liquid medium for submerged fermentation is Potato Dextrose Broth (PDB) or a casamino acid-enriched medium.[3]
-
Inoculation: Inoculate the sterile liquid medium with a fresh culture of the selected Alternaria species.
-
Fermentation: Incubate the culture flasks at 25-28°C for 28-35 days in stationary culture under natural light conditions.[2][3]
Extraction of Crude this compound
-
Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.
-
pH Adjustment: Adjust the pH of the culture filtrate to approximately 10 with the addition of a suitable base (e.g., NaOH).
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction of the alkaline filtrate using an organic solvent such as chloroform.
-
Repeat the extraction process three times to ensure complete recovery of the lipophilic compounds, including this compound.
-
-
Washing the Organic Phase:
-
Wash the combined organic extracts with a dilute basic solution (e.g., 0.1 N NaOH) to remove acidic impurities.
-
Subsequently, wash the organic phase with a phosphate (B84403) buffer solution (e.g., 0.1 M KH2PO4, pH 4.5) to neutralize any remaining base.
-
-
Concentration: Evaporate the solvent from the washed organic phase under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Purification of this compound
The crude extract can be purified using chromatographic techniques to isolate pure this compound.
-
Stationary Phase: Silica (B1680970) gel 60 F254 plates.[2]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly used. The exact ratio should be optimized to achieve good separation.
-
Visualization: this compound can be visualized under UV light (254 nm) or by using staining reagents.
-
Preparative TLC: For small-scale purification, the crude extract can be applied as a band on a preparative TLC plate. After development, the band corresponding to this compound can be scraped off, and the compound can be eluted from the silica gel with a suitable solvent (e.g., ethyl acetate).[2]
-
Column Packing: A glass column is dry-packed with silica gel, and a layer of sand is added on top to prevent disturbance of the silica bed upon solvent addition.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel for dry loading.
-
Elution:
-
A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity.
-
A common starting solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
The polarity is increased by gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Fractions are collected throughout the elution process.
-
Analysis of Fractions: Each fraction is analyzed by TLC to identify the fractions containing pure this compound.
-
Concentration: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum will show characteristic signals for the aromatic protons, the hydroxymethyl groups, the methoxy (B1213986) group, the methyl group, and the dimethylallyl group.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the this compound molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound.
-
Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern in the EI-MS spectrum can provide structural information and serve as a fingerprint for the compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative biosynthetic pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Zinnol Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Zinnol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound, a metabolite originally isolated from the fungus Alternaria zinniae, is a phenolic compound with phytotoxic properties.[1][2] Its solubility characteristics are important for its application in various experimental settings. A summary of its known and predicted properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | [3][4] |
| Molecular Weight | 266.33 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Known Solubility | Soluble in methanol (B129727) and DMSO.[1][2] Specifically, 1 mg/mL in DMSO.[5] | |
| Predicted pKa | 14.13 ± 0.10 | [6][7] |
| Predicted XlogP | 2.0 | [8] |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A2: Given this compound's limited aqueous solubility, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q3: What organic solvents are recommended for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) and methanol are effective solvents for this compound.[1][2] A stock solution of at least 1 mg/mL can be prepared in DMSO.[5] When preparing for cell-based assays, ensure the final concentration of the organic solvent in your working solution is low enough to not affect the experimental system (typically <0.5% for DMSO).
Q4: My this compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the stock solution directly to the final volume of the aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous phase.
-
Vortexing/Sonication: Vigorously mix the solution during and after the addition of the stock solution. Sonication can also help to disperse the compound and aid dissolution.
-
Use of Co-solvents: Incorporating a co-solvent in your final aqueous solution can increase the solubility of this compound.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the aqueous buffer.
Cause: this compound has poor water solubility.
Solution:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate organic solvent such as DMSO or methanol.[1][2]
-
Stepwise Dilution: Add the stock solution dropwise to the vortexing aqueous buffer.
-
Energy Input: Use sonication or gentle heating to aid dissolution. Be cautious with heating as it may affect the stability of this compound.
Issue 2: this compound precipitates from the aqueous solution over time.
Cause: The aqueous solution is supersaturated, leading to crystallization or precipitation of this compound.
Solution:
-
Optimize Co-solvent Concentration: Increase the percentage of a water-miscible organic solvent in your final solution. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
pH Adjustment: Based on the predicted pKa of 14.13, this compound is a very weak acid.[6][7] Adjusting the pH is unlikely to significantly improve solubility in the physiological range. However, for non-physiological experiments, exploring a wider pH range might be beneficial, but the stability of this compound at extreme pH values should be verified.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain this compound in solution by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 266.33 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.66 mg of this compound powder and transfer it to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in an Aqueous Co-solvent System (Shake-Flask Method)
This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a water-ethanol co-solvent system. This method can be adapted for other co-solvents.
Materials:
-
This compound
-
Ethanol, absolute
-
Deionized water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing a known volume of each co-solvent mixture. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A standard curve of this compound of known concentrations should be used for accurate quantification.
-
Data Reporting: Express the solubility as mg/mL or molarity for each co-solvent mixture.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Zinniol | C15H22O4 | CID 87317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. mdpi.com [mdpi.com]
- 7. zinniol | 17811-28-8 [amp.chemicalbook.com]
- 8. spokesciences.com [spokesciences.com]
Technical Support Center: Interpreting Unexpected Results in Zinnol Cytotoxicity Assays
Disclaimer: Zinnol is a hypothetical compound created for illustrative purposes within this guide. The troubleshooting advice, protocols, and data presented are based on established principles of in vitro toxicology and pharmacology.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected or inconsistent results during in vitro cytotoxicity experiments with the investigational compound this compound. These resources are designed to help identify the source of variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of the hypothetical serine/threonine kinase "APEX1," which is a key component of the pro-survival signaling pathway in several cancer cell lines. By inhibiting APEX1, this compound is expected to induce G1 cell cycle arrest and subsequently, apoptosis. Therefore, a dose-dependent decrease in cell viability is the anticipated outcome in sensitive cell lines.
Q2: My results show high variability between replicate wells. What are the common causes?
A2: High variability is a frequent issue that can mask the true effect of a compound.[1] Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate. Ensure you have a homogenous single-cell suspension before plating.
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or compound. Calibrate pipettes regularly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration and cell growth. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.
-
Cell Health: Using cells that are unhealthy, over-confluent, or at a high passage number can lead to inconsistent responses.[1]
Q3: I am not observing any cytotoxicity, even at high concentrations of this compound. What should I check first?
A3: When this compound does not show its expected cytotoxic effect, a systematic review of the experimental setup is necessary.[2]
-
Confirm Cell Line Sensitivity: Double-check that the cell line being used is reported to be sensitive to the inhibition of the APEX1 pathway.
-
This compound Stock Integrity: Verify the concentration of your this compound stock solution. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2]
-
Solubility Issues: this compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[1]
-
Assay Timing: The cytotoxic effect of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).
Q4: I'm seeing an increase in signal in my MTT assay at high this compound concentrations, suggesting increased viability. What could be happening?
A4: This is a classic sign of assay interference. Many compounds can interact with the MTT assay chemistry.[3]
-
Direct MTT Reduction: this compound, or its solvent, might be chemically reducing the yellow MTT tetrazolium salt to purple formazan (B1609692), independent of cellular metabolic activity. This gives a false-positive signal for viability.[3] To test for this, run a cell-free control containing only media, MTT, and this compound.
-
Metabolic Upregulation: It's possible that at certain concentrations, this compound could be stimulating mitochondrial activity, which would increase the MTT signal and mask any underlying cytotoxicity.[3]
-
Solution: Corroborate your findings with an alternative cytotoxicity assay that measures a different cellular endpoint, such as the LDH release assay (membrane integrity) or a direct apoptosis assay (Annexin V staining).[3]
Q5: My untreated control cells (negative control) show high levels of cell death. Why?
A5: High background cell death compromises the validity of the assay. Potential causes include:
-
Suboptimal Culture Conditions: Cells may be stressed from being overgrown (too confluent), or from nutrient depletion in the media.[1]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes.[4]
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration is consistent across all wells, including the untreated control.
-
Contamination: Bacterial, yeast, or mycoplasma contamination can induce cytotoxicity.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution | Relevant Controls to Run |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension; calibrate pipettes; avoid using outer plate wells.[1] | Visually inspect cell density post-seeding. |
| No Cytotoxicity Observed | Compound degradation, incorrect concentration, cell line resistance, insufficient incubation time. | Prepare fresh this compound dilutions; verify stock concentration; use a known sensitive cell line as a positive control; perform a time-course experiment (24, 48, 72h).[2] | Positive control compound known to induce cell death. |
| High Cytotoxicity in Untreated Controls | Poor cell health, solvent toxicity, contamination. | Use healthy, low-passage cells; perform a solvent toxicity curve; test for mycoplasma.[1] | Wells with cells and media only (no solvent); wells with cells and solvent only. |
| High Background Signal in Assay | MTT: Contamination, phenol (B47542) red interference.[1] LDH: Serum in media has high LDH activity. | MTT: Use phenol red-free media for the assay; check for contamination. LDH: Use serum-free media during the final incubation or test serum LDH levels. | Media-only blanks; cell-free compound controls. |
| Results from Different Assays Conflict | Assay-specific interference by this compound (e.g., direct MTT reduction[3] or LDH enzyme inhibition[5]). | Validate results with a third, mechanistically different assay (e.g., ATP-based assay or apoptosis staining). | Run cell-free controls for each assay type to check for direct compound interference.[3][6] |
Data Presentation: Hypothetical this compound Dose-Response
The table below illustrates a comparison between expected and unexpected results from an MTT assay after 48 hours of treatment with this compound.
| This compound Conc. (µM) | Expected % Viability (Mean ± SD) | Unexpected % Viability (Mean ± SD) | Notes on Unexpected Results |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 22.8 | High variability in controls suggests seeding or handling issues.[1] |
| 0.1 | 98 ± 5.1 | 95 ± 19.5 | Inconsistent effect at low doses. |
| 1 | 85 ± 6.2 | 70 ± 25.1 | Dose-response is erratic and not following a clear sigmoidal curve.[7] |
| 10 | 52 ± 3.9 | 115 ± 15.3 | Result >100% viability. Strongly indicates direct MTT reduction by this compound.[3] |
| 100 | 15 ± 2.8 | 140 ± 18.9 | The assay is clearly compromised and unreliable for this compound. |
Experimental Protocols & Visualized Workflows
Hypothetical this compound Signaling Pathway
This compound acts by inhibiting the APEX1 kinase, which normally suppresses the pro-apoptotic BAD protein and activates the pro-survival ERK pathway. Inhibition of APEX1 leads to the activation of BAD and suppression of ERK, culminating in apoptosis.
General Cytotoxicity Assay Workflow
The following diagram outlines the typical workflow for a plate-based cytotoxicity assay.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.
-
Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1-2). Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before the final step.
-
Background: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] * 100
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Treat cells with this compound in a 6-well plate. After the incubation period, harvest both the floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation reagent, as EDTA can interfere with Annexin V binding.[9]
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Troubleshooting Decision Tree
Use this logical guide to diagnose unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. yeasenbio.com [yeasenbio.com]
Optimizing Zinnol dosage for in vivo animal studies
Zinnol In-Vivo Studies: Technical Support Center
Disclaimer: Information on a specific investigational compound named "this compound" is not publicly available. This guide has been created as a representative technical resource for researchers working with novel kinase inhibitors. The data, pathways, and protocols presented are illustrative and based on established principles in preclinical pharmacology. Researchers should always adapt procedures based on the specific properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A: For a novel kinase inhibitor like this compound, a dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[1] If no prior data exist, a good starting point is to conduct a pilot study with logarithmically spaced doses (e.g., 1, 10, 100 mg/kg) in a small group of animals.[1][2] The initial dose can be guided by in vitro efficacy data (e.g., IC50 or EC50) and any available pharmacokinetic (PK) data.[1]
Q2: How should I prepare this compound for intraperitoneal (IP) injection?
A: The formulation depends on this compound's solubility. For many kinase inhibitors, a suspension or solution in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 is common. It is critical to ensure the substance is sterile.[3][4] Always prepare the formulation fresh daily unless stability data supports storage. A detailed protocol for preparation is provided in the "Experimental Protocols" section.
Q3: What are the common signs of toxicity I should monitor for in my animal studies?
A: Monitor animals at least twice daily for clinical signs of toxicity.[5] Key indicators include significant body weight loss (>15-20%), changes in posture or behavior (hunching, lethargy), piloerection (hair standing on end), and changes in activity levels.[6][7] A table summarizing common toxicity signs and recommended actions is included in the "Data Presentation" section.
Q4: How can I confirm that this compound is hitting its target, Kinase X, in the tumor tissue?
A: Target engagement can be verified by measuring the modulation of downstream signaling molecules.[8][9] A common method is to collect tumor tissue at various time points after dosing and perform a Western blot to assess the phosphorylation status of a direct substrate of Kinase X.[8] See the "Experimental Protocols" section for a detailed methodology.
Q5: What is the recommended dosing frequency for this compound?
A: Dosing frequency is determined by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[10][11] A PK study measuring parameters like half-life (t½), Cmax, and AUC is necessary to design an effective dosing regimen that maintains target inhibition without causing excessive toxicity.[12][13][14] If the half-life is short, more frequent dosing (e.g., twice daily) may be required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in tumor response. | 1. Inconsistent drug formulation/dosing technique.2. Poor bioavailability or rapid metabolism.3. Intrinsic variability in the tumor model. | 1. Ensure the formulation is homogenous (vortex before each injection) and the injection technique is consistent.[4][15]2. Conduct a pharmacokinetic (PK) study to assess exposure in each animal.[10]3. Increase the number of animals per group to improve statistical power. |
| Lack of efficacy at previously established doses. | 1. Loss of compound activity (improper storage).2. Development of tumor resistance.3. Suboptimal dosing schedule leading to insufficient target coverage. | 1. Verify the integrity and purity of the this compound batch.2. Assess target engagement in tumors from non-responding animals via Western blot or IHC.[8]3. Perform a PK/PD study to correlate drug exposure with target inhibition over time and adjust the dosing regimen accordingly. |
| Unexpected animal mortality or severe toxicity at a dose previously considered safe. | 1. Formulation error (incorrect concentration).2. Vehicle-induced toxicity.3. Increased sensitivity in a different animal strain or model.[16] | 1. Re-verify all calculations and preparation steps for the dosing solution.2. Run a control group treated with the vehicle alone to rule out its toxicity.3. Redetermine the MTD in the specific animal model being used.[1] |
| Precipitation of this compound in the dosing solution. | 1. Poor solubility of the compound in the chosen vehicle.2. Incorrect pH or temperature during preparation. | 1. Test alternative, safe vehicles (e.g., solutions containing cyclodextrins).2. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.3. Gently warm the solution or use sonication to aid dissolution, ensuring the compound is not heat-labile. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) - 2 mg/kg | Intraperitoneal (IP) - 20 mg/kg |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| t½ (h) | 2.5 | 3.1 |
| AUC (ng·h/mL) | 2800 | 4500 |
| Bioavailability (%) | N/A | ~64% |
| Note: This data is hypothetical and serves as an example. |
Table 2: Common Toxicity Signs and Recommended Actions
| Clinical Sign | Severity | Recommended Action |
| Body Weight Loss | Moderate (10-15%) | Increase monitoring frequency. Provide supplemental nutrition/hydration. |
| Severe (>20%) | Euthanize animal and perform necropsy to investigate the cause.[6] | |
| Reduced Activity/Lethargy | Mild | Monitor closely. |
| Severe (unresponsive) | Euthanize animal immediately. | |
| Piloerection/Hunched Posture | Persistent | Indicates significant distress. Consider dose reduction or euthanasia if combined with other signs.[6] |
| Labored Breathing | Any | Euthanize animal immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a 10 mg/mL suspension of this compound in a standard vehicle.
-
Materials:
-
This compound powder
-
Vehicle: Sterile 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (v/v) Tween 80 in sterile water.
-
Sterile conical tubes and syringes.
-
-
Methodology:
-
Calculate the required amount of this compound and vehicle for the study. For example, for 10 mice receiving 100 mg/kg (in a 10 mL/kg volume), you will need 20 mg of this compound for 20g mice, plus overage.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Vortex the final suspension vigorously for 1-2 minutes before drawing up each dose.
-
Protocol 2: Assessment of Target (Kinase X) Inhibition in Tumor Tissue by Western Blot
-
Objective: To quantify the inhibition of Kinase X activity by measuring the phosphorylation of its downstream substrate, Protein Y (p-Y).
-
Methodology:
-
Sample Collection: Dose tumor-bearing mice with this compound or vehicle. At predetermined time points (e.g., 2, 8, 24 hours post-dose), euthanize the animals and excise tumors.
-
Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen. Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel to separate proteins by size.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of Protein Y (p-Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity to determine the ratio of p-Y to total Y.
-
Visualizations
Caption: Hypothetical "ABC" signaling pathway showing this compound's inhibition of Kinase X.
Caption: Standard workflow for an in vivo efficacy study using a xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
Zinnol Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: Zinnol is a hypothetical compound used for illustrative purposes within this guide. The experimental protocols and data presented are examples based on established methodologies for investigating kinase inhibitor selectivity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing potential off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a drug, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] For kinase inhibitors, this is a common issue due to the high degree of structural similarity within the ATP-binding pocket across the human kinome (the full complement of protein kinases).[1] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of Experimental Data: An observed cellular phenotype might be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.[1]
-
Unexpected Phenotypes: The inhibitor might produce unforeseen or even paradoxical biological effects (e.g., promoting cell growth when inhibition is expected).[1]
-
Toxicity: Engagement of off-target kinases that are crucial for the health of normal tissues can lead to adverse side effects.[2][3]
Q2: What is the proposed on-target pathway for this compound?
A2: this compound is a potent, ATP-competitive inhibitor designed to selectively target Kinase A in the ABC signaling cascade. The primary therapeutic goal of this compound is to block the phosphorylation of Substrate X , thereby inhibiting downstream signals related to cell proliferation and survival. A simplified diagram of this intended pathway is shown below.
Q3: What are the standard methods to screen for this compound's off-target effects?
A3: A multi-faceted approach is essential for robustly identifying off-target effects. Key methodologies include:
-
In Vitro Kinase Profiling: This is the most direct method, involving screening this compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity at a fixed concentration or to generate IC50 values for multiple kinases.[4][5] Several commercial services offer comprehensive kinase profiling.[6][7]
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement within intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9] A shift in the thermal stability of a protein in the presence of this compound provides direct evidence of binding in a physiological context.[8]
-
Phenotypic Screening & Counter-Screening: This involves testing this compound in various cell lines, including those that do not express the primary target (Kinase A). Activity in a Kinase A-negative cell line strongly suggests the presence of off-target effects.
-
Computational Profiling: In silico methods can predict potential off-target interactions by comparing the structure of this compound to known ligands of other kinases or by docking the compound into various kinase binding sites.[10][11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: An unexpected or paradoxical phenotype (e.g., increased proliferation) is observed in this compound-treated cells.
| Possible Cause | Troubleshooting Steps & Rationale |
| Direct Off-Target Effect: this compound may be inhibiting a kinase that is part of a negative feedback loop or a tumor suppressor pathway.[13] | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor of Kinase A or a genetic approach (e.g., siRNA, CRISPR) to knock down Kinase A. If the paradoxical phenotype is not replicated, it strongly suggests an off-target effect of this compound.[1] 2. Perform Broad Kinase Profiling: Screen this compound against a large kinase panel to identify potential off-target hits that could explain the phenotype.[4][14] 3. Consult Databases: Check inhibitor databases for known off-targets of compounds with a similar chemical scaffold. |
| Indirect Pathway Activation: Inhibition of Kinase A might lead to the compensatory activation of a parallel signaling pathway.[15] | 1. Phospho-Proteomics Analysis: Use mass spectrometry-based proteomics to compare the phosphorylation patterns in cells treated with this compound versus a vehicle control. This can reveal unexpected changes in other signaling pathways. 2. Western Blot Analysis: Probe for activation markers (e.g., phosphorylated forms) of key kinases in known compensatory pathways (e.g., AKT, ERK). |
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for Kinase A.
| Possible Cause | Troubleshooting Steps & Rationale |
| Potent Off-Target Inhibition: this compound may be potently inhibiting one or more kinases that are essential for cell survival. | 1. Refine Dose-Response: Perform a detailed dose-response curve for both inhibition of Kinase A (e.g., via Western blot for p-Substrate X) and cell viability (e.g., using a CellTiter-Glo® assay). Determine if the therapeutic window is narrow. 2. Kinase Selectivity Screen: Analyze the results from a kinase panel screen for potent inhibition of known survival-related kinases (e.g., CDKs, PLK1).[4] 3. Apoptosis Assays: Use methods like Annexin V staining or caspase-3 cleavage analysis to confirm if the observed cell death is apoptotic, which can provide clues about the pathways involved.[1] |
| Cell Line Specificity: The specific cell line being used may have a unique dependency on a particular off-target kinase. | 1. Test Across Multiple Cell Lines: Compare the cytotoxic effects of this compound across a panel of cell lines with varying genetic backgrounds. 2. Correlate with Target Expression: Analyze if the sensitivity to this compound correlates with the expression level of a putative off-target kinase across the cell line panel. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table summarizes fictional data from a kinase profiling screen, showing the potency of this compound against its intended target and a selection of potential off-targets. Such data is critical for interpreting cellular results.[16][17]
| Kinase Target | IC50 (nM) | Classification | Potential Implication |
| Kinase A (On-Target) | 5 | Potent On-Target | Intended therapeutic effect. |
| Kinase B | 75 | Moderate Off-Target | May contribute to phenotype at higher concentrations. |
| Kinase C | 250 | Weak Off-Target | Unlikely to be relevant at therapeutic concentrations. |
| Kinase D | 35 | Potent Off-Target | High potential for confounding effects and toxicity. |
| Kinase E | >10,000 | Not an Off-Target | No significant inhibition observed. |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.[18]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines the general steps for submitting a compound like this compound to a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Service Selection: Choose a vendor that offers a suitable kinase panel (e.g., Promega, Reaction Biology, AssayQuant).[4][6][14] Panels can range from a few dozen to over 400 kinases. Select a screening concentration (e.g., 1 µM) or request a full IC50 determination for a set of kinases.
-
Submission: Follow the vendor's instructions for sample submission, which typically involves sending the required volume and concentration of the compound stock.
-
Data Analysis: The service will provide a report detailing the percent inhibition at the tested concentration or the calculated IC50 values for each kinase in the panel.
-
Interpretation: Analyze the data to identify any kinases that are inhibited with a potency close to that of the primary target (Kinase A). A selectivity score can be calculated to quantify the compound's specificity. Pay close attention to off-targets with known biological functions that could explain any unexpected phenotypes.[16]
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a method to confirm that this compound directly binds to Kinase A and potential off-targets in a cellular environment.[8][19]
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[8]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a predetermined optimal temperature (e.g., 54°C, determined via a melt curve experiment) for 3 minutes, followed by immediate cooling on ice or a cooling block.[19]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase A (and any suspected off-target proteins for which you have antibodies) using Western blotting or another protein detection method like ELISA.
-
Data Interpretation: An increase in the amount of soluble target protein in the this compound-treated samples compared to the vehicle control indicates that this compound binding has stabilized the protein against heat-induced denaturation. Plotting the soluble protein levels against the drug concentration can provide a dose-response curve for target engagement.[8][20]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. キナーゼ選択性プロファイリングサービス [promega.jp]
- 7. pharmaron.com [pharmaron.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. assayquant.com [assayquant.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
Stability of Zinnol in long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Zinnol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability and to ensure the integrity of the product throughout its shelf life, this compound should be stored under controlled long-term conditions. The standard recommended storage condition is 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1] It is also crucial to protect this compound from light.
Q2: How does temperature affect the stability of this compound?
Temperature is a critical factor in maintaining the stability of this compound. Elevated temperatures can accelerate the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities. Conversely, freezing may also negatively impact the product's physical and chemical properties.
Q3: What role does humidity play in the stability of this compound?
Humidity can significantly impact the stability of this compound, particularly for solid dosage forms. Exposure to high humidity can lead to moisture absorption, which may cause physical changes such as softening or discoloration, and can also promote chemical degradation through hydrolysis.
Q4: Are there any specific light exposure precautions for this compound?
Yes, this compound is photosensitive. Exposure to light can induce photodegradation, resulting in the formation of degradation products and a decrease in potency. Therefore, it is imperative to store this compound in its original light-resistant packaging.
Q5: What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, cloudiness in solutions), a decrease in assay (potency), or the detection of degradation products.[2] Any observable changes should prompt a re-evaluation of the product's integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of this compound Powder | Exposure to light or high temperatures. | 1. Immediately shield the product from light. 2. Verify that storage temperature has been maintained within the recommended range (25°C ± 2°C). 3. Quarantine the affected batch and perform analytical testing to assess for degradation. |
| Reduced Potency in Assay | - Improper storage conditions (temperature, humidity). - Exceeded shelf-life. | 1. Review storage records to confirm adherence to recommended conditions. 2. Check the expiration date of the product. 3. If within shelf-life and stored correctly, consider recalibrating analytical instruments and re-testing. |
| Presence of Unknown Peaks in HPLC Analysis | Chemical degradation of this compound. | 1. Compare the chromatogram to a reference standard to identify known degradation products. 2. If peaks are unidentified, further characterization using mass spectrometry may be necessary. 3. Investigate potential causes of degradation, such as exposure to heat, light, or incompatible excipients. |
| Inconsistent Dissolution Profile | Physical changes in the drug product due to moisture absorption or temperature fluctuations. | 1. Assess the physical appearance of the product for any changes. 2. Verify that the humidity of the storage environment has been controlled. 3. Review the formulation for any excipients that may be sensitive to environmental conditions. |
Stability Data Summary
The following table summarizes representative data from long-term stability studies of this compound conducted under the recommended storage conditions (25°C / 60% RH).
| Timepoint (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Dissolution (% Released at 30 min) |
| 0 | White to off-white crystalline powder | 100.2 | < 0.1 | 98.5 |
| 3 | Conforms | 99.8 | 0.15 | 97.9 |
| 6 | Conforms | 99.5 | 0.21 | 97.2 |
| 9 | Conforms | 99.1 | 0.28 | 96.8 |
| 12 | Conforms | 98.7 | 0.35 | 96.1 |
| 18 | Conforms | 98.2 | 0.45 | 95.5 |
| 24 | Conforms | 97.6 | 0.58 | 94.8 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Degradation Products
This method is used to determine the potency of this compound and to quantify any degradation products.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration.
-
Prepare a sample solution of the this compound being tested.
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of this compound in the sample is compared to the standard to calculate the assay.
-
Degradation products are identified by their retention times relative to the main this compound peak and quantified.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for long-term stability testing of this compound.
References
Zinnol Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Zinnol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, a synthetic flavonoid, is typically synthesized via a Claisen-Schmidt condensation to form a chalcone (B49325) precursor, followed by an oxidative cyclization to yield the final flavone (B191248) structure. This two-step process is a common and versatile method for generating substituted flavonoids.[1][2]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: The most common impurities include unreacted starting materials (acetophenone and benzaldehyde (B42025) derivatives), the intermediate chalcone, and byproducts from side reactions such as Michael additions or polymerization, especially under strongly basic or acidic conditions.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of flavonoids like this compound due to its sensitivity and resolving power.[3] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment against a standard.[3][4][5]
Q4: What are the recommended storage conditions for this compound?
A4: As flavonoids can be sensitive to light, heat, and oxygen, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low or no yield of the chalcone intermediate.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Use a fresh batch of catalyst (e.g., NaOH or KOH). |
| Incorrect reaction temperature | Optimize the reaction temperature; some condensations require cooling while others may need gentle heating. |
| Poor quality starting materials | Ensure the purity of the acetophenone (B1666503) and benzaldehyde derivatives using NMR or GC-MS. |
| Inappropriate solvent | The solvent should be able to dissolve the reactants and the catalyst. Ethanol or methanol (B129727) are commonly used. |
Problem 2: Incomplete cyclization of the chalcone to this compound.
| Possible Cause | Suggested Solution |
| Inefficient oxidizing agent | Ensure the correct stoichiometry and freshness of the oxidizing agent (e.g., I2 in DMSO or H2O2). |
| Suboptimal reaction conditions | The cyclization step is often sensitive to temperature and reaction time. Monitor the reaction progress by TLC or HPLC. |
| Steric hindrance | If the chalcone has bulky substituents, cyclization may be hindered. A stronger catalyst or higher temperatures might be necessary. |
Problem 3: Formation of multiple byproducts.
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh | Reduce the concentration of the catalyst or lower the reaction temperature to minimize side reactions. |
| Presence of oxygen | For certain steps, performing the reaction under an inert atmosphere can prevent oxidative side products. |
| Extended reaction time | Overly long reaction times can lead to the formation of degradation products. Optimize the reaction time by monitoring its progress. |
Purification Troubleshooting
Problem 1: Difficulty in separating this compound from the chalcone intermediate by column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of this compound and the chalcone | Use a less polar solvent system to increase the separation on silica (B1680970) gel. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is recommended. |
| Co-crystallization | If the chalcone is present in high amounts, it may co-crystallize with this compound. Attempt to precipitate the chalcone from a suitable solvent before chromatography. |
Problem 2: this compound appears pure by TLC but shows impurities in HPLC or NMR.
| Possible Cause | Suggested Solution |
| Co-eluting impurities in TLC | TLC often has lower resolution than HPLC. Rely on HPLC for final purity assessment. |
| Isomeric impurities | Isomers may not be resolved by TLC. Use a high-resolution HPLC column and method, or preparative HPLC for separation.[6] |
| Residual solvent | NMR is very sensitive to residual solvents. Dry the sample under high vacuum for an extended period. |
Section 3: Experimental Protocols
Synthesis of this compound Precursor (Chalcone)
-
Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide (B78521) (20% w/v) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum.
Oxidative Cyclization to this compound
-
Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I2).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Section 4: Data Presentation
Table 1: Purity Assessment of this compound Batches by HPLC
| Batch ID | Retention Time (min) | Peak Area (%) | Impurity 1 (Chalcone) (%) | Impurity 2 (Unknown) (%) |
| ZN-001 | 5.23 | 98.5 | 1.1 | 0.4 |
| ZN-002 | 5.24 | 95.2 | 3.5 | 1.3 |
| ZN-003 | 5.22 | 99.7 | 0.2 | 0.1 |
Section 5: Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Logic Diagram for Troubleshooting Low this compound Yield.
References
- 1. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Zinnol for therapeutic use
Welcome to the Technical Support Center for Zinnol (Cefuroxime Axetil). This resource is designed for researchers, scientists, and drug development professionals dedicated to enhancing the therapeutic efficacy of this compound by improving its oral bioavailability. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.
This compound, the brand name for cefuroxime (B34974) axetil, is a widely used cephalosporin (B10832234) antibiotic. However, its therapeutic potential is often limited by its poor oral bioavailability, which is attributed to its low aqueous solubility and permeability.[1][2] This guide provides practical solutions and advanced strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (cefuroxime axetil) generally low?
A1: Cefuroxime axetil is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] Its poor solubility in gastrointestinal fluids limits its dissolution rate, which is a prerequisite for absorption. Furthermore, its low permeability across the intestinal epithelium hinders its entry into systemic circulation. The bioavailability of oral suspensions is reported to be around 40-45%, while tablets show a bioavailability of approximately 60%.[2][3]
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies have been successfully employed to improve the bioavailability of this compound. These include:
-
Nanosuspensions: Reducing the particle size of cefuroxime axetil to the nanometer range significantly increases its surface area, leading to enhanced solubility and dissolution rates.[1]
-
Nanoemulsions: Lipid-based nanoemulsion formulations can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.[4]
-
Inclusion Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes can mask the bitter taste of cefuroxime axetil and improve its solubility and bioavailability.[2][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.
Q3: How does food intake affect the bioavailability of this compound?
A3: The bioavailability of cefuroxime axetil is significantly influenced by the presence of food. Administration of this compound after a meal can enhance its absorption.[4][5] It is recommended that patients take this compound shortly after eating to maximize its therapeutic effect.[5]
Troubleshooting Guides
This section addresses common issues encountered during the development of enhanced bioavailability formulations of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate despite particle size reduction. | Drug Recrystallization: The amorphous or nanocrystalline form of this compound may be converting back to a more stable, less soluble crystalline form. | Incorporate Stabilizers: Use polymers such as HPMC or PVP in your formulation to inhibit recrystallization. For nanosuspensions, select an appropriate stabilizer that provides steric or electrostatic stabilization. |
| Inconsistent pharmacokinetic data in animal studies. | Formulation Instability: The formulation may be physically or chemically unstable, leading to variable dosing and absorption. | Conduct Stability Studies: Assess the physical and chemical stability of your formulation under relevant storage and administration conditions. For suspensions, ensure uniform redispersion before each dose. |
| Food Effects: Variations in the feeding schedule of test animals can significantly impact the absorption of this compound. | Standardize Feeding Protocols: Ensure a consistent fasting and feeding schedule for all animals in your pharmacokinetic studies. | |
| Precipitation of this compound in the gastrointestinal tract. | pH-Dependent Solubility: this compound's solubility may be pH-dependent, causing it to precipitate as it moves through the varying pH environments of the GI tract. | Utilize pH-Modifying Excipients: Incorporate buffering agents or pH-modifiers into your formulation to maintain a favorable microenvironment for this compound's solubility. |
| Supersaturation and Precipitation: Amorphous solid dispersions can generate supersaturated solutions of this compound in the GI tract, which may then precipitate out. | Include Precipitation Inhibitors: Add polymers like HPMC-AS or Soluplus® to your solid dispersion formulation to maintain supersaturation and prevent precipitation. |
Data Presentation
The following tables summarize quantitative data from studies aimed at improving the bioavailability of this compound.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement |
| Plain Cefuroxime Axetil Suspension | 126 ± 1.52 | - | 613 ± 24.26 | - |
| HP-β-CD Inclusion Complex | 148 ± 1.26 | - | 989 ± 16.42 | ~1.6-fold |
| Nanoemulsion | - | - | 325.3 | ~2-fold (vs. plain suspension) |
| Nanosuspension | - | - | - | ~2-fold (vs. marketed formulation) |
Data compiled from multiple sources.[1][2][4]
Table 2: Enhancement of this compound Solubility and Dissolution
| Formulation Strategy | Solubility Improvement | In Vitro Drug Release |
| Nanosuspension | 16-fold increase (2387 ± 3.35 µg/ml) | 94.17 ± 5.689% in 24h (vs. 62.34 ± 1.139% for plain suspension) |
| Nanoemulsion | - | 80.7261% diffused (vs. 51.0048% for plain suspension) |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Media Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
Cefuroxime axetil powder
-
Zirconium oxide beads (0.5 mm diameter)
-
Stabilizer solution (e.g., 2% w/v Poloxamer 407 in deionized water)
-
High-energy media mill
Methodology:
-
Prepare a pre-suspension by dispersing cefuroxime axetil (e.g., 5% w/v) in the stabilizer solution.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.
-
Transfer the pre-suspension to the milling chamber of the media mill, which is pre-filled with zirconium oxide beads.
-
Set the milling parameters (e.g., milling speed, time, and temperature). A typical starting point would be 2000 rpm for 2 hours, with temperature control to prevent drug degradation.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Further characterization can include differential scanning calorimetry (DSC) to assess the crystalline state of the drug and scanning electron microscopy (SEM) for particle morphology.
Protocol 2: In Vivo Bioavailability Study in a Rat Model
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control formulation.
Methodology:
-
Animal Model: Use healthy male Wistar rats (200-250 g), divided into control and test groups.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Dosing: Administer the this compound formulations (e.g., nanosuspension, plain suspension) orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -20°C until analysis.
-
Bioanalysis: Quantify the concentration of cefuroxime in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software. Determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound formulations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPROVEMENT OF BIOAVAILABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION BY INCLUSION COMPLEXATION METHOD | Semantic Scholar [semanticscholar.org]
- 4. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Mechanisms of Drug Resistance in Cancer Cell Lines
Disclaimer: The initial query mentioned "Zinnol" (cefuroxime axetil). It is important to clarify that this compound is a brand name for the antibiotic cefuroxime, which is used to treat bacterial infections.[1][2][3] It is not a standard chemotherapy agent, and therefore, research on resistance mechanisms to this compound in cancer cell lines is not established. However, some antibiotics, such as anthracyclines, are used in chemotherapy and exhibit anti-cancer properties.[4] This guide will address the broader and highly relevant topic of mechanisms of resistance to anti-cancer drugs in cancer cell lines, which is likely the underlying interest of the query.
This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot drug resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug resistance in cancer cells?
A1: Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms, which can be broadly categorized as follows:
-
Altered Drug Transport: Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1/ABCB1 gene), actively removes drugs from the cell, lowering the intracellular concentration to sub-lethal levels.[5][6][7]
-
Target Modification: Genetic mutations or alterations in the drug's molecular target (e.g., a specific receptor or enzyme) can prevent the drug from binding effectively.[6] A common example is the T790M mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[6]
-
Drug Inactivation: Cancer cells may develop mechanisms to metabolize or inactivate the drug, rendering it harmless.[5][8]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the pathway being inhibited by the drug, thus maintaining proliferation and survival.[6]
-
Enhanced DNA Repair: For drugs that work by damaging cancer cell DNA (like platinum-based agents), resistant cells can enhance their DNA repair capabilities to fix the damage and survive.[5][6][8]
-
Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., BAX), making them resistant to programmed cell death induced by the drug.[8][9]
Q2: My cancer cell line is showing reduced sensitivity to our drug. How do I confirm this is acquired resistance?
A2: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time.[10][11] To confirm this experimentally:
-
Establish a Baseline: First, determine the initial half-maximal inhibitory concentration (IC50) of your drug on the parental (non-resistant) cell line.[10][12]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of the drug over several weeks to months.[10]
-
Compare IC50 Values: Periodically measure the IC50 of the drug on the cultured cells. A significant and stable increase in the IC50 value compared to the parental line indicates acquired resistance.[10]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance is the inherent ability of cancer cells to resist a drug even before the first treatment is administered.[11] This can be due to pre-existing genetic features of the tumor. Acquired resistance develops in response to therapy.[11] Initially, the tumor responds to the drug, but a sub-population of cells survives, mutates, and proliferates, leading to a relapse where the tumor no longer responds to the original treatment.[5]
Troubleshooting Guides
This section provides a structured approach to investigating unexpected drug resistance in your cell culture experiments.
Problem 1: Increased IC50 value observed in my cell line after several passages with the drug.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Selection of a resistant sub-population | 1. Perform a new IC50 assay comparing your current cell line to a freshly thawed, early-passage vial of the parental line. 2. Perform cell line authentication (e.g., STR profiling) to rule out contamination.[10] | A significantly higher IC50 in the continuously-treated line confirms the development of an acquired resistance phenotype. |
| Drug Instability or Inactivity | 1. Prepare fresh drug stocks. Protect from light and temperature fluctuations. 2. Verify the final concentration of the drug in the culture medium.[10] | If the IC50 returns to baseline with fresh drug, the issue was with drug integrity, not cellular resistance. |
| Experimental Variability | 1. Standardize cell seeding density and assay duration. 2. Ensure consistent incubator conditions (CO2, temperature, humidity). | Consistent IC50 values across replicate experiments indicate the resistance is real and not an artifact. |
Problem 2: My western blot shows no change in the expression of the drug's target protein, but the cells are resistant.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Mutation in the target protein | 1. Sequence the gene encoding the target protein in both parental and resistant cells. 2. Use a more sensitive method like Next-Generation Sequencing (NGS) if a small subclone is suspected.[10] | Identification of a mutation in the resistant line (e.g., in the drug-binding domain) would explain the resistance. |
| Upregulation of an efflux pump | 1. Perform qPCR or western blotting for common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2). 2. Conduct a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123). | Increased expression or activity of an efflux pump in the resistant line suggests this is the mechanism of resistance. |
| Activation of a bypass signaling pathway | 1. Use a phospho-protein array to screen for changes in the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK).[6][10] | Identification of an activated alternative pathway in resistant cells points to a bypass mechanism. |
Data Presentation: Comparing Sensitive vs. Resistant Cells
Summarizing quantitative data is crucial for characterizing drug resistance.
Table 1: Comparison of IC50 Values for Chemotherapeutic Agent 'X'
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI)¹ |
| MCF-7 (Breast Cancer) | 10.5 ± 1.2 | 255.8 ± 15.3 | 24.4 |
| A549 (Lung Cancer) | 25.2 ± 2.5 | 490.1 ± 30.7 | 19.4 |
| HCT116 (Colon Cancer) | 8.9 ± 0.9 | 180.4 ± 11.2 | 20.3 |
| ¹Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Relative mRNA Expression of Key Resistance-Associated Genes
| Gene | Fold Change in Resistant vs. Parental Cells (MCF-7/X-Res) | Potential Role in Resistance |
| ABCB1 (MDR1) | 15.2-fold increase | Drug Efflux Pump |
| EGFR | 1.1-fold change (no significant change) | Drug Target |
| BCL2 | 8.5-fold increase | Anti-Apoptosis |
| BAX | 0.6-fold decrease | Pro-Apoptosis |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a common method for developing a resistant cell line through continuous exposure with dose escalation.[12]
-
Initial IC50 Determination: Determine the IC50 of the drug on the parental cell line using a cell viability assay (e.g., MTT or CCK-8).[12][13]
-
Initiation of Treatment: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., IC10 or IC20).[14][15]
-
Monitoring and Passaging: Monitor the cells. When they reach 70-80% confluency and their growth rate stabilizes, passage them.[13][16] Maintain this drug concentration for 2-3 passages.[14]
-
Dose Escalation: Gradually increase the drug concentration (a 1.5 to 2-fold increase is recommended).[12][15] If significant cell death occurs, revert to the previous concentration until the cells recover.[14]
-
Repeat and Stabilize: Repeat the cycle of adaptation and dose escalation over several months until the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50).[12]
-
Characterization and Banking: Once the resistant line is established, confirm its IC50, characterize the resistance mechanism, and create frozen stocks at various passages.[14][16]
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the drug. Include a vehicle-only control.[10][13]
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of Drug Efflux via ABC Transporters
Caption: Drug efflux pump actively removing a chemotherapeutic agent.
Diagram 2: Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for inducing and isolating a drug-resistant cell line.
Diagram 3: Troubleshooting Logic for Observed Drug Resistance
Caption: A decision tree for troubleshooting drug resistance in vitro.
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 3. Cefuroxime: MedlinePlus Drug Information [medlineplus.gov]
- 4. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy Resistance - Chemocare [chemocare.com]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into molecular mechanisms of chemotherapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing Zinnol precipitation during experiments
Welcome to the Technical Support Center for Zinnol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent this compound precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a phytotoxin produced by fungi of the Alternaria genus. It is known to cause symptoms such as shriveling of plant stems, browning of leaf veins, and chlorosis in plants. Understanding its physicochemical properties is crucial for designing experiments and preventing precipitation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| pKa | 14.13 ± 0.10 (Predicted) | [1] |
| LogP | 2.070 (Estimated) | [1] |
| Solubility | Soluble in DMSO at 1 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Q2: My this compound solution is precipitating upon addition to my aqueous experimental medium. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to "crash out" of the solution.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in your aqueous medium that surpasses its solubility threshold will inevitably lead to precipitation.
-
Improper Dilution Technique: Rapidly adding the this compound stock solution to the aqueous medium without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Media Composition: Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy.
-
Visible Particles: You may observe fine, crystalline particles suspended in the solution or settled at the bottom of the container.
-
Thin Film: A thin film may form on the surface of the liquid or on the walls of the culture vessel.
Troubleshooting Guides
This section provides structured guidance to address this compound precipitation during your experiments.
Issue 1: Precipitation Immediately After Diluting this compound Stock Solution
Possible Causes:
-
Final concentration exceeds the solubility limit of this compound in the aqueous medium.
-
The stock solution is too concentrated.
-
Improper dilution method.
-
The temperature of the aqueous medium is significantly different from the stock solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Final Concentration: Reduce the target final concentration of this compound in your experiment. | To stay below the solubility limit of this compound in your specific aqueous medium. |
| 2 | Prepare an Intermediate Dilution: Before the final dilution into your experimental medium, create an intermediate dilution of your this compound stock in a solvent that is miscible with your final medium. | To reduce the concentration gradient during the final dilution step, minimizing localized high concentrations. |
| 3 | Optimize Dilution Technique: Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). Add the this compound stock solution dropwise while gently swirling or vortexing the medium. | To ensure rapid and uniform distribution of this compound, preventing localized supersaturation. |
| 4 | Evaluate Different Solvents: While DMSO is a common solvent, consider testing other organic solvents that are compatible with your experimental system and in which this compound may have better solubility characteristics upon dilution. | Different solvents can have varying effects on the solubility and stability of the compound in the final aqueous solution. |
Issue 2: Precipitation Observed After a Period of Incubation
Possible Causes:
-
This compound is unstable in the experimental medium over time.
-
Evaporation of the medium, leading to an increase in this compound concentration.
-
Interaction with media components that changes this compound's solubility over time.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Incubation Time: If the experimental design allows, reduce the duration of the experiment. | To minimize the time this compound is exposed to potentially destabilizing conditions. |
| 2 | Replenish the Medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24-48 hours). | To maintain a consistent concentration of soluble this compound and remove any potential degradation products. |
| 3 | Control Evaporation: Ensure proper humidification in your incubator and use sealed culture vessels to minimize evaporation. | To prevent an increase in the concentration of all media components, including this compound. |
| 4 | Assess Media Compatibility: If possible, test the stability of this compound in a simpler buffer system that still supports your experimental goals. | To determine if specific components in your complex medium are contributing to the instability. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance in a sterile environment.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Phytotoxicity Assay on Plant Seedlings
This protocol provides a general method to assess the phytotoxic effects of this compound.
Materials:
-
Plant seedlings (e.g., zinnia, marigold, or other susceptible species)
-
This compound stock solution (in DMSO)
-
Sterile water or a suitable buffer (e.g., Murashige and Skoog medium)
-
Petri dishes or multi-well plates
-
Filter paper
Procedure:
-
Prepare this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in sterile water or buffer to achieve the desired final concentrations for testing. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Seedling Preparation: Place a sterile filter paper in each petri dish or well and moisten it with the corresponding this compound working solution or control solution.
-
Incubation: Carefully place the plant seedlings on the moistened filter paper. Seal the plates and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Observation: Observe the seedlings daily for signs of phytotoxicity, such as wilting, chlorosis (yellowing), necrosis (tissue death), and inhibition of root or shoot growth.
-
Data Collection: After a predetermined period (e.g., 3-7 days), measure relevant parameters such as root length, shoot length, and fresh weight.
Signaling Pathway and Experimental Workflow Diagrams
The primary known mechanism of action for this compound in plant cells is the stimulation of calcium influx, which is a key event in plant defense signaling.
Caption: this compound-induced calcium signaling pathway in plant cells.
References
Technical Support Center: Mitigating Zinnol-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Zinnol-induced toxicity in normal cells during pre-clinical experiments. All information presented here is based on publicly available research on Zinc Oxide (ZnO) nanoparticles, which are used as a proxy for the hypothetical compound "this compound."
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicate wells. | Uneven cell seeding: Inconsistent number of cells per well. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| This compound aggregation: Nanoparticle aggregation can lead to inconsistent dosing.[1][2] | Prepare fresh this compound suspensions for each experiment. Sonication or vortexing immediately before adding to cells can help disperse aggregates. Pre-treating this compound with serum may also help prevent aggregation.[1] | |
| Edge effects in multi-well plates: Evaporation in outer wells can concentrate this compound and media components. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly high toxicity in control (untreated) cells. | Contamination: Bacterial or mycoplasma contamination can induce cell death. | Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Poor cell health: Cells may be stressed due to over-confluency, nutrient depletion, or improper storage. | Maintain a consistent cell culture schedule. Do not let cells become over-confluent. Use fresh media and ensure proper storage of cell stocks in liquid nitrogen. | |
| Assay interference: Components of the assay may be interacting with the nanoparticles.[3][4] | Run appropriate controls, including this compound in cell-free media, to check for direct interaction with assay reagents (e.g., MTT reduction by this compound).[5] | |
| Difficulty distinguishing between apoptosis and necrosis. | Late-stage apoptosis: Late apoptotic cells will have compromised membrane integrity, similar to necrotic cells. | Use a dual-staining method like Annexin V and Propidium Iodide (PI).[6] Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both.[6][7] |
| High this compound concentration: High concentrations can induce rapid cell death, leading to necrosis rather than apoptosis.[8] | Perform a dose-response study to identify concentrations that induce a measurable apoptotic response. Analyze cells at earlier time points after treatment. | |
| Inconsistent Reactive Oxygen Species (ROS) measurements. | Probe instability: The DCFH-DA probe is light-sensitive and can auto-oxidize.[9][10] | Protect the DCFH-DA solution from light at all times. Prepare the working solution fresh just before use.[9][10] |
| High background fluorescence: Some cell types or media can have high autofluorescence. | Include an unstained cell control to measure background fluorescence. Use phenol (B47542) red-free media during the assay if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?
A1: Based on studies with ZnO nanoparticles, the primary mechanism of toxicity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[6][9] This leads to cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis (programmed cell death).[11][12]
Q2: How can I reduce this compound's toxicity to normal cells while maintaining its effect on target (e.g., cancer) cells?
A2: Several strategies can be explored:
-
Surface Modification: Modifying the surface of this compound with coatings like polyethylene (B3416737) glycol (PEG) can reduce its uptake by normal cells and decrease cytotoxicity.[13]
-
Dose Optimization: Perform careful dose-response studies to find a therapeutic window where toxicity to normal cells is minimized while efficacy against target cells is maintained.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetyl cysteine (NAC) has been shown to mitigate ZnO nanoparticle-induced ROS and subsequent cell death.[3][11]
Q3: My MTT assay results show an increase in signal at high this compound concentrations. Does this mean the cells are proliferating?
A3: Not necessarily. Nanoparticles can interfere with the MTT assay by directly reducing the MTT reagent to formazan (B1609692) crystals, leading to a false positive signal.[3][5] It is crucial to run a control with this compound in cell-free media to check for such interference. Consider using an alternative cytotoxicity assay, such as the LDH assay, which measures membrane integrity.
Q4: How does this compound aggregation in my cell culture media affect the experimental outcome?
A4: this compound aggregation can significantly impact your results by altering the effective concentration and size of the particles that the cells are exposed to.[1][2] Aggregation can lead to lower reproducibility and may either increase or decrease the observed toxicity depending on the cell type and uptake mechanisms.[1][2] It is recommended to characterize the dispersion of this compound in your specific cell culture medium.
Q5: At what point after this compound treatment should I measure apoptosis?
A5: The timing is critical. Apoptosis is a dynamic process. Early markers, like phosphatidylserine (B164497) externalization (detected by Annexin V), can be observed within a few hours. Late-stage events, such as DNA fragmentation, occur later. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell model and this compound concentration.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results observed in nanoparticle toxicity studies.
Table 1: Dose-Dependent Cytotoxicity of this compound on Normal Fibroblasts
| This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Membrane Integrity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.5 |
| 10 | 92 ± 6.1 | 95 ± 3.8 |
| 25 | 75 ± 7.3 | 81 ± 5.1 |
| 50 | 48 ± 5.9 | 55 ± 6.2 |
| 100 | 21 ± 4.5 | 28 ± 4.9 |
Table 2: Induction of Apoptosis and ROS by this compound in Normal Endothelial Cells (24-hour treatment)
| This compound Concentration (µg/mL) | Apoptotic Cells (%) (Annexin V/PI Assay) | Intracellular ROS (Fold Change vs. Control) |
| 0 (Control) | 4.5 ± 1.2 | 1.0 ± 0.1 |
| 25 | 28.7 ± 3.5 | 2.8 ± 0.4 |
| 50 | 55.2 ± 4.8 | 5.1 ± 0.6 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Membrane Integrity Assessment (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Untreated cells.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[16]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase/NADH) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of stop solution.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6][7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[11]
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFH-DA Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well.[9][18]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[9][18][19]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[9]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][19][20]
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control.
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress and Apoptosis
Caption: this compound induces apoptosis via ROS-mediated signaling pathways.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for evaluating this compound-induced cytotoxicity.
Logical Flow for Troubleshooting High Variability
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ZnO nanoparticles aggregation on the toxicity in RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrotic, apoptotic and autophagic cell fates triggered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. kumc.edu [kumc.edu]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 15. jmb.or.kr [jmb.or.kr]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. arigobio.com [arigobio.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. bioquochem.com [bioquochem.com]
Validation & Comparative
Zinnol vs. Alternariol: A Comparative Analysis of Cytotoxic Activity
In the field of mycotoxin research, understanding the cytotoxic properties of fungal metabolites is paramount for assessing their potential risks and therapeutic applications. This guide provides a detailed comparison of the cytotoxic activities of zinnol and alternariol (B1665735), two mycotoxins produced by Alternaria species. Due to the limited availability of cytotoxic data for this compound, this comparison utilizes data from a prominent this compound derivative as a representative compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of alternariol and a this compound derivative have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented below summarizes the IC50 values for both compounds across various cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Compound 9) | HL-60 (Human promyelocytic leukemia) | 10.73 ± 0.08 | [1] |
| MDA-MB-231 (Human breast adenocarcinoma) | 19.40 ± 0.97 | [1] | |
| SW480 (Human colon adenocarcinoma) | 29.72 ± 1.61 | [1] | |
| Alternariol (AOH) | KB (Human epidermoid carcinoma) | 3.12 - 3.17 µg/mL | [2] |
| KBv200 (Multidrug-resistant KB subline) | 3.12 - 3.17 µg/mL | [2] | |
| HepG2 (Human liver carcinoma) | 11.68 ± 4.05 µg/mL | [3] | |
| Caco-2 (Human colorectal adenocarcinoma) | 18.71 µg/mL | [3] |
Mechanisms of Cytotoxic Action
The cytotoxic effects of these mycotoxins are underpinned by distinct molecular mechanisms, primarily involving the induction of cell death pathways and cellular damage.
This compound Derivative
While specific mechanistic studies on the cytotoxic action of the referenced this compound derivative are not extensively detailed in the available literature, the cytotoxic activity against cancer cell lines suggests an interference with cell proliferation and viability.[1]
Alternariol
Alternariol exhibits a broader range of documented cytotoxic mechanisms. Scientific reports indicate that its anticancer effects are mediated through several pathways. These include the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[2] Furthermore, alternariol can induce cell cycle arrest and apoptotic cell death.[2][4] It has also been reported to have genotoxic, mutagenic, and anti-proliferative effects.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds involves standardized in vitro assays. A general methodology is outlined below.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained under standard conditions of temperature (37°C) and CO2 (5%). For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (this compound derivative or alternariol) for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
After the treatment period, the culture medium containing the test compound is removed.
-
MTT solution is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing the Cytotoxic Mechanisms
The following diagrams illustrate the known and potential pathways of cytotoxic action for alternariol and a generalized workflow for assessing cytotoxicity.
Caption: Signaling pathway of alternariol-induced cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. An unprecedented alternariol-zinnol hybrid and six undescribed this compound derivatives from the phytopathogen Alternaria solani and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Validating Zinnol's Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate engages its intended molecular target within a living cell is a cornerstone of modern drug discovery. This critical step, known as target engagement, provides essential evidence for a compound's mechanism of action and is paramount for establishing a clear link between target modulation and therapeutic effect. This guide provides a comparative overview of three prominent methodologies for validating the cellular target engagement of Zinnol, a novel kinase inhibitor, offering insights into their principles, applications, and the nature of the data they generate.
Hypothetical Scenario: this compound, a Kinase X Inhibitor
For the purpose of this guide, we will consider This compound as a novel, potent, and cell-permeable inhibitor of Kinase X , a serine/threonine kinase implicated in a cancer signaling pathway. The objective is to determine which available assay most effectively validates the direct interaction of this compound with Kinase X in a cellular context.
Comparison of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key features of the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Pharmacodynamic (PD) Biomarker Analysis for a comparative analysis.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Pharmacodynamic (PD) Biomarker Analysis |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Measurement of downstream molecular or cellular events modulated by the target. |
| Target Modification | None required (endogenous protein). | Genetic fusion of NanoLuc® luciferase to the target protein. | None required. |
| Compound Modification | None required. | None required for the test compound, but a fluorescent tracer is necessary. | None required. |
| Readout | Change in protein thermal stability (melting temperature, Tm). | BRET ratio, which is used to calculate compound affinity (IC50/Kd). | Change in biomarker levels (e.g., phosphorylation, gene expression). |
| Data Output | Thermal shift (ΔTm), Isothermal dose-response curves (EC50). | IC50 values, apparent affinity (Kd,app), residence time. | Dose-dependent change in biomarker levels (EC50). |
| Throughput | Low to medium (Western blot) to high (HT-CETSA). | High (plate-based format). | Variable, depending on the biomarker assay (e.g., ELISA, Western blot, qPCR). |
| Key Advantages | Label-free, uses endogenous protein, provides direct evidence of binding. | High sensitivity, quantitative, real-time measurements in live cells, can determine residence time. | Measures functional consequence of target engagement, can be used in vivo. |
| Key Limitations | Not all proteins show a significant thermal shift, can be lower throughput. | Requires genetic modification of the target, dependent on a suitable fluorescent tracer. | Indirect measure of target binding, biomarker must be validated. |
Experimental Methodologies and Workflows
To provide a practical understanding of how these techniques are applied, this section outlines the detailed experimental protocols for each method.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target within a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein; when a small molecule inhibitor like this compound binds to Kinase X, the resulting complex is often more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells expressing Kinase X to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples is kept at 37°C as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble Kinase X in each sample by Western blotting or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
CETSA Experimental Workflow
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding at a target protein in intact cells in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase fused to Kinase X) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to Kinase X). When this compound binds to Kinase X, it competes with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection: Transfect cells with a vector expressing a Kinase X-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a specific NanoBRET® fluorescent tracer for Kinase X.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the this compound concentration to determine the IC50 value, which reflects the compound's affinity for Kinase X in the cellular environment.
A Comparative Analysis of Zinc Oxide Nanoparticles and Other Natural Anticancer Compounds
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: The initial request for a comparative analysis of "Zinnol" could not be fulfilled as "this compound" is not a recognized natural anticancer compound in publicly available scientific literature. "Zinnat" is a brand name for the antibiotic cefuroxime (B34974) axetil, which is not a natural compound and is used to treat infections in cancer patients, not the cancer itself. Given the phonetic similarity, this guide provides a comparative analysis of Zinc Oxide Nanoparticles (ZnO-NPs) alongside other well-researched natural anticancer compounds: Curcumin, Quercetin, and Resveratrol (B1683913). ZnO-NPs are included as a nature-inspired therapeutic agent, often synthesized using green methods involving plant extracts.
This guide presents a comparative overview of the anticancer properties of these compounds, focusing on their mechanisms of action, effects on key signaling pathways, and cytotoxic efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the molecular interactions.
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Zinc Oxide Nanoparticles, Curcumin, Quercetin, and Resveratrol in various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 1: IC50 Values of Zinc Oxide Nanoparticles (ZnO-NPs) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 1.85 ± 0.4 | 72 | [2] |
| MDA-MB-231 | Breast Cancer | ~3.7 | 72 | [2] |
| 4T1 | Breast Cancer | 21.7 ± 1.3 | 72 | [3] |
| HT29 | Colon Cancer | 25 | 48 | [1] |
| CT-26 | Colon Cancer | 11.75 ± 0.8 | 72 | [3] |
| PC3 | Prostate Cancer | 25 | 48 | [1] |
| A549 | Lung Cancer | >25 | 48 | [1] |
| HeLa | Cervical Cancer | ~100 | 48 | [4] |
| SKOV3 | Ovarian Cancer | 20.24 | Not Specified | [5] |
| U373MG | Glioblastoma | 16.82 - 20.47 | 24 | [6] |
Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 15.5 | 48 |
| MDA-MB-231 | Breast Cancer | 25 | 48 |
| HCT-116 | Colon Cancer | 10 | 48 |
| HT-29 | Colon Cancer | 20 | 48 |
| A549 | Lung Cancer | 25 | 48 |
| PC-3 | Prostate Cancer | 20 | 48 |
| PANC-1 | Pancreatic Cancer | 30 | 48 |
Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 50 | 48 |
| MDA-MB-231 | Breast Cancer | 75 | 48 |
| HCT-116 | Colon Cancer | 30 | 48 |
| HT-29 | Colon Cancer | 40 | 48 |
| A549 | Lung Cancer | 60 | 48 |
| PC-3 | Prostate Cancer | 50 | 48 |
| HeLa | Cervical Cancer | 45 | 48 |
Table 4: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 60 | 48 |
| MDA-MB-231 | Breast Cancer | 80 | 48 |
| HCT-116 | Colon Cancer | 50 | 48 |
| HT-29 | Colon Cancer | 70 | 48 |
| A549 | Lung Cancer | 100 | 48 |
| PC-3 | Prostate Cancer | 75 | 48 |
| LNCaP | Prostate Cancer | 40 | 48 |
Mechanisms of Action and Signaling Pathways
Zinc Oxide Nanoparticles (ZnO-NPs)
Zinc oxide nanoparticles exhibit selective cytotoxicity towards cancer cells primarily through the generation of reactive oxygen species (ROS).[7][8] This oxidative stress leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.[8][9] ZnO-NPs have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8][10] They can also activate caspases, key enzymes in the apoptotic pathway.[9][10] Furthermore, ZnO-NPs can interfere with cell cycle progression and inhibit cancer cell migration and invasion.[11] Some studies also suggest that ZnO-NPs can modulate histone methylation, leading to changes in gene expression that favor an anti-cancer effect.[11]
Curcumin
Curcumin, the active compound in turmeric, exerts its anticancer effects by modulating multiple signaling pathways. It is known to inhibit the transcription factor NF-κB, which is crucial for cancer cell survival and proliferation. Curcumin also downregulates the STAT3 signaling pathway, which is often constitutively active in cancer cells. Furthermore, it can inhibit the PI3K/Akt/mTOR and MAPK pathways, which are key regulators of cell growth, proliferation, and survival. Curcumin induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. It can also cause cell cycle arrest.
Quercetin
Quercetin, a flavonoid found in many fruits and vegetables, exhibits anticancer activity by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression. It can modulate the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival. Quercetin also affects the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, it can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Quercetin is also known to induce apoptosis through both intrinsic and extrinsic pathways.
Resveratrol
Resveratrol, a polyphenol found in grapes and berries, has been shown to have potent anticancer properties. It can inhibit cancer cell proliferation, induce apoptosis, and prevent angiogenesis and metastasis. Resveratrol is known to modulate various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. It can also activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. Additionally, resveratrol has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer development.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of these anticancer compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ZnO-NPs, Curcumin, Quercetin, Resveratrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.[4]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[1]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis, Characterization, and Assessment of Anti-Cancer Potential of ZnO Nanoparticles in an In Vitro Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of biosynthesized zinc oxide nanoparticles on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and anticancer activity of ZnO with different morphologies: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc oxide nanoparticles inhibit malignant progression and chemotherapy resistance of ovarian cancer cells by activating endoplasmic reticulum stress and promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ZnO Nanoparticles: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cutting-edge nanotechnology: unveiling the role of zinc oxide nanoparticles in combating deadly gastrointestinal tumors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Advancements in the Synthesis and Functionalization of Zinc Oxide-Based Nanomaterials for Enhanced Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Comparative Analysis of Therapeutic Effects on SW480 Colorectal Cancer Cells: A Guide to Assessing Reproducibility
A Note to Researchers: Information regarding a compound specifically named "Zinnol" and its effects on SW480 cancer cells is not currently available in the published scientific literature. This guide provides a framework for evaluating the reproducibility of a novel compound's effects, such as "this compound," by comparing it against established alternative treatments for the SW480 colorectal cancer cell line. The data presented for the alternative treatments is based on existing research and serves as a benchmark for comparison.
Introduction
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the development of novel cancer therapeutics. This guide offers a comparative analysis of various compounds that have been investigated for their efficacy against the SW480 colorectal cancer cell line. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of new therapeutic agents by providing a structured comparison with existing data. The methodologies and data presented herein serve as a reference for designing and interpreting experiments aimed at assessing the anti-cancer effects and reproducibility of novel compounds.
Comparative Efficacy of Treatments on SW480 Cell Viability
The following table summarizes the cytotoxic effects of various compounds on SW480 cancer cells, providing a quantitative basis for comparison.
| Compound | Concentration | Incubation Time | Cell Viability Reduction (%) | Citation |
| Resveratrol | 30 µM | 72 hours | 29% | [1] |
| Silibinin | 50 µM | 72 hours | 76% | [2] |
| Silibinin | 100 µM | 72 hours | ~85% (estimated from graph) | [2] |
| Silibinin | 200 µM | 72 hours | 90% | [2] |
| Orcinol | 5 mM | Not Specified | ~15% | [3] |
| Orcinol | 10 mM | Not Specified | ~53% | [3] |
| Orcinol | 25 mM | Not Specified | 87.5% | [3] |
| Plantaricin BM-1 | 726 µg/ml | 1 hour | ~42% | |
| Plantaricin BM-1 | 1451 µg/ml | 1 hour | ~68% | [4] |
| Tillandsia usneoides extract | 8.6 µg/mL (IC50) | 48 hours | 50% | |
| Pioglitazone | 4.8 µM (IC50) | Not Specified | 50% | [5] |
Induction of Apoptosis in SW480 Cells by Different Treatments
This table compares the ability of various compounds to induce programmed cell death (apoptosis) in SW480 cells.
| Compound | Concentration | Incubation Time | Apoptotic Cells (%) | Method | Citation |
| Resveratrol | 30 µM | 48 hours | 67.2 ± 4% | TUNEL Assay | [1] |
| Orcinol | 25 mM | Not Specified | 12.06 ± 1.22% (Early Apoptosis) | Annexin V Binding Assay | [3] |
| Silibinin | 100-200 mg/kg (in vivo) | 6 weeks | 5- to 6-fold increase vs. control | TUNEL Assay (Xenograft) | [2] |
| Cereal Phenolic Extracts | Not Specified | 24 hours | Significant increase | APOPercentage™ dye | [6][7] |
| Andrographolide | Not Specified | Not Specified | Upregulation of pro-apoptotic cells | Flow Cytometry | [8] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the effects of therapeutic agents on SW480 cells.
Cell Culture
SW480 human colorectal cancer cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed SW480 cells in a 6-well plate and treat with the test compound for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
Western Blot Analysis
-
Lyse treated and untreated SW480 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by some of the discussed treatments and a general experimental workflow for evaluating a novel compound.
Caption: General experimental workflow for assessing a new compound's effects on SW480 cells.
Caption: Silibinin inhibits the Wnt/β-catenin signaling pathway in SW480 cells.[2]
Caption: Intrinsic apoptosis pathway activated by compounds like Resveratrol and Silibinin.[9][10]
Conclusion
The reproducibility of a compound's therapeutic effects is paramount for its potential clinical translation. This guide provides a comparative framework for assessing the efficacy of a novel agent, hypothetically termed "this compound," against the SW480 colorectal cancer cell line. By utilizing the standardized protocols and comparing the results with the established data for alternative treatments presented here, researchers can rigorously evaluate the anti-cancer properties and consistency of their findings. The provided visualizations of key signaling pathways and experimental workflows offer a conceptual map for understanding the mechanisms of action and for planning future investigations. As new data for novel compounds become available, they can be integrated into this framework to build a comprehensive understanding of their therapeutic potential.
References
- 1. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 5. Tillandsia usneoides Ethanolic Extract Induces Cytotoxicity in SW480 Colon Cancer Cell Line via PPARγ Modulation [mdpi.com]
- 6. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural products target programmed cell death signaling mechanisms to treat colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and In-Vitro Evaluation of Silibinin-loaded PEGylated Niosomal Nanoparticles: Potential Anti-Cancer Effects on SW480 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Synergistic Anti-Cancer Effects of Zinnol with Chemotherapy Identified
Initial investigations into the synergistic effects of Zinnol (cefuroxime axetil) with chemotherapy agents have found no direct evidence of its use to enhance anti-cancer activity. This compound is a well-established cephalosporin (B10832234) antibiotic primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. [1][2][3][4] Its mechanism of action is specific to bacteria and is not designed to target cancer cells.
A review of available scientific literature and clinical trial data reveals that the combination of this compound with chemotherapy is primarily considered in the context of managing infections that can arise in cancer patients, particularly those with weakened immune systems due to their treatment.[5][6] For instance, a retrospective study evaluated the efficacy of oral ciprofloxacin (B1669076) plus cefuroxime (B34974) axetil for the outpatient treatment of low-risk cancer patients with fever and neutropenia (a low white blood cell count).[5] However, this study focused on the antibiotic's role in infection management rather than any synergistic effect on the cancer itself.
While the concept of antibiotics having a synergistic potential with cancer treatments is an emerging area of research, this is largely focused on how modulating the microbiome within and around a tumor can influence the efficacy of chemotherapy or immunotherapy.[7][8][9] Some studies have explored how certain antibiotics can alter the tumor microenvironment to make it more susceptible to anti-cancer drugs.[7][8][9] However, these studies do not specifically name this compound as an agent of interest for this purpose.
It is important to distinguish between the supportive care role of antibiotics in cancer treatment and a direct synergistic anti-cancer effect. The use of antibiotics like this compound in oncology is a critical component of managing complications such as infections, which can be life-threatening for patients undergoing chemotherapy.[10] There is some research into the broader interactions between antibiotics and anti-cancer drugs, with some studies indicating that the co-administration of certain antibiotics could have a detrimental effect on chemotherapy outcomes, while others suggest potential benefits.[11][12]
References
- 1. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 2. medthority.com [medthority.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two oral regimens for the outpatient treatment of low-risk cancer patients with chemotherapy-induced neutropenia and fever: ciprofloxacin plus cefuroxime axetil versus ciprofloxacin plus amoxicillin/clavulanate [pubmed.ncbi.nlm.nih.gov]
- 6. [Cefuroxime-tobramycin treatment of bacterial infections in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Potential of Antibiotics with Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 12. Drug interactions between cephalosporins and 5-FU-based chemotherapy in the treatment of patients with gastrointestinal cancer - an exploratory cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc oxide nanoparticles (ZnO NPs) combined with cisplatin and gemcitabine inhibits tumor activity of NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Combination of SL327 and Sunitinib Malate leads to an additive anti-cancer effect in doxorubicin resistant thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating the Landscape of Targeted Cancer Therapies: A Comparative Analysis of Zynlonta (loncastuximab tesirine)
A Note on Terminology: Initial searches for "Zinnol" did not yield a recognized cancer therapeutic. However, the search results strongly suggest that the intended subject of inquiry is likely Zynlonta™ (loncastuximab tesirine) , an antibody-drug conjugate approved for the treatment of certain types of B-cell lymphoma. This guide will proceed with a detailed analysis of Zynlonta. Additionally, we will briefly touch upon Eugenol , a natural compound that has demonstrated preclinical anticancer activity and emerged in initial searches, to provide a comprehensive overview based on the initial query ambiguity.
Zynlonta (loncastuximab tesirine): A Targeted Approach to B-Cell Lymphomas
Zynlonta is an antibody-drug conjugate (ADC) that represents a significant advancement in the treatment of relapsed or refractory large B-cell lymphoma.[1] Its targeted mechanism of action allows for the specific delivery of a cytotoxic agent to cancer cells, minimizing off-target effects.
Mechanism of Action
Zynlonta consists of a humanized monoclonal antibody directed against CD19, a protein widely expressed on the surface of B-cells, linked to a potent cytotoxic payload, tesirine.[1][2][3] The antibody component of Zynlonta binds to the CD19 protein on cancer cells.[2][3] Following binding, the ADC-CD19 complex is internalized by the cancer cell.[2] Once inside the cell, the cytotoxic agent, tesirine, is released, leading to DNA damage and ultimately, cell death.[3]
Clinical Efficacy in Large B-Cell Lymphoma
Zynlonta has been evaluated in clinical trials for adult patients with relapsed or refractory large B-cell lymphoma after two or more lines of systemic therapy.[1][3] The pivotal LOTIS-2 trial demonstrated significant efficacy in this patient population.
| Efficacy Endpoint | LOTIS-2 Trial Results |
| Overall Response Rate (ORR) | 48.3% |
| Complete Response (CR) Rate | 24.1% |
| Median Duration of Response (DoR) | 10.3 months |
Table 1: Summary of efficacy data for Zynlonta from the LOTIS-2 trial in patients with relapsed or refractory large B-cell lymphoma.
Comparison with Other Therapies
The treatment landscape for relapsed or refractory large B-cell lymphoma includes several options, such as CAR-T cell therapies (e.g., axicabtagene ciloleucel, tisagenlecleucel), other antibody-drug conjugates (e.g., polatuzumab vedotin), and various chemotherapy regimens. A direct head-to-head comparison is challenging due to differences in patient populations and trial designs. However, the following table provides a general comparison of overall response rates for some of these therapies in similar patient settings.
| Therapy | Mechanism of Action | Overall Response Rate (ORR) |
| Zynlonta (loncastuximab tesirine) | CD19-directed antibody-drug conjugate | 48.3% |
| Axicabtagene Ciloleucel | CD19-directed CAR-T cell therapy | 72% |
| Tisagenlecleucel | CD19-directed CAR-T cell therapy | 52% |
| Polatuzumab Vedotin + BR | CD79b-directed antibody-drug conjugate + Bendamustine/Rituximab | 40% |
Table 2: Comparative overview of overall response rates for various therapies in relapsed or refractory diffuse large B-cell lymphoma.
Experimental Protocols
The evaluation of Zynlonta's efficacy and safety was conducted through rigorous clinical trial protocols. A generalized workflow for such a trial is outlined below.
References
Comparative Efficacy of Zinnol and Its Synthetic Analogs in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro studies reveals the cytotoxic potential of Zinnol and its derivatives against various cancer cell lines. This guide synthesizes the current data on the efficacy of this compound and its synthetic analogs, providing researchers, scientists, and drug development professionals with a comparative overview of their anti-cancer properties.
This compound, a phytotoxin produced by fungi of the genus Alternaria, has garnered interest for its biological activity. Recent research has focused on the isolation and characterization of novel this compound analogs, alongside evaluating the cytotoxic effects of known derivatives. This report consolidates these findings to facilitate a clearer understanding of their relative potencies.
Efficacy Against Human Cancer Cell Lines
A recent study by Hu et al. (2026) investigated the cytotoxic activities of a known this compound derivative, identified as compound 9, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, were determined and are presented in Table 1. The study also reported the isolation of new this compound derivatives, alternsolains A-G, and an alternariol-zinnol hybrid, alternsolain A, from Alternaria solani.[1] While these novel compounds represent a significant advancement in the field, their cytotoxic efficacy has not yet been reported, precluding a direct comparison with this compound and its other known analogs.
Currently, publicly available data directly comparing the IC50 values of this compound and its synthetic analogs is limited. The data presented below is based on the available information for a known this compound derivative.
Table 1: Cytotoxicity of this compound Derivative (Compound 9) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human promyelocytic leukemia | 10.73 ± 0.08 |
| MDA-MB-231 | Human breast adenocarcinoma | 19.40 ± 0.97 |
| SW480 | Human colon adenocarcinoma | 29.72 ± 1.61 |
Data sourced from Hu et al., 2026.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogs.
-
A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
4. MTT Addition:
-
After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
While the precise signaling pathways modulated by this compound and its analogs are still under investigation, a general workflow for elucidating their mechanism of action can be proposed. This typically involves a series of in-vitro experiments to identify the molecular targets and pathways affected by these compounds.
Further research into the specific molecular interactions of this compound and its derivatives will be crucial for understanding their full therapeutic potential. A proposed logical relationship for a hypothetical signaling pathway that could be investigated is presented below.
Conclusion
The available data indicates that this compound derivatives possess cytotoxic activity against human cancer cell lines. However, a comprehensive understanding of the comparative efficacy of this compound and its various synthetic analogs requires further investigation, including the determination of IC50 values for this compound itself and its newly discovered derivatives. Elucidating the specific molecular targets and signaling pathways will be pivotal for the future development of these compounds as potential anti-cancer agents.
References
Independent Verification of Zinnol's (Cefuroxime Axetil) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Zinnol (cefuroxime axetil) with key therapeutic alternatives. The information presented is supported by experimental data to facilitate independent verification and further research.
Cefuroxime (B34974) axetil, a second-generation cephalosporin, functions as a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, cefuroxime.[1] Its primary mechanism of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2] This guide will delve into the specifics of this mechanism and compare it to other commonly used antibiotics with different modes of action.
Comparative Analysis of Antimicrobial Mechanisms
The following table summarizes the mechanisms of action for this compound and a selection of alternative antibiotics, highlighting their molecular targets and the consequences for bacterial cells.
| Antibiotic | Drug Class | Primary Molecular Target(s) | Mechanism of Action | Effect on Bacteria |
| This compound (Cefuroxime) | Cephalosporin (β-Lactam) | Penicillin-Binding Proteins (PBPs), primarily PBP3 in E. coli and PBP2x in S. pneumoniae[3][4][5] | Covalently binds to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis.[2][6] | Inhibition of cell wall synthesis, leading to cell lysis and death (bactericidal).[2] |
| Amoxicillin (B794)/Clavulanate | Penicillin (β-Lactam) with β-Lactamase Inhibitor | Penicillin-Binding Proteins (PBPs)[7] | Amoxicillin inhibits PBP-mediated peptidoglycan synthesis; clavulanate inhibits bacterial β-lactamases that would otherwise inactivate amoxicillin.[7] | Inhibition of cell wall synthesis, leading to cell lysis and death (bactericidal). |
| Azithromycin (B1666446) | Macrolide | 50S ribosomal subunit[8][9] | Binds to the 50S ribosomal subunit, interfering with protein synthesis.[8][9] | Inhibition of bacterial growth and replication (bacteriostatic).[8] |
| Doxycycline | Tetracycline | 30S ribosomal subunit[10] | Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[10] | Inhibition of protein synthesis, leading to the halting of bacterial growth (bacteriostatic). |
| Levofloxacin (B1675101) | Fluoroquinolone | DNA gyrase and Topoisomerase IV[11][12] | Inhibits the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12] | Induces breaks in DNA, leading to cell death (bactericidal).[11] |
Quantitative Performance Data: Target Inhibition
The efficacy of these antibiotics can be quantified by their ability to inhibit their respective molecular targets. The 50% inhibitory concentration (IC50) is a common metric used to express this, with lower values indicating higher potency.
Penicillin-Binding Protein (PBP) Affinity
The following table presents the IC50 values of cefuroxime and amoxicillin for various PBPs in key bacterial pathogens.
| Antibiotic | Bacterial Species | PBP Target | IC50 (µg/mL) |
| Cefuroxime | Escherichia coli | PBP 3 | 0.5[3] |
| Cefuroxime | Streptococcus pneumoniae | PBP 1a | Decreased affinity in resistant strains[4] |
| Cefuroxime | Streptococcus pneumoniae | PBP 2x | Decreased affinity in resistant strains[4] |
| Cefuroxime | Streptococcus pneumoniae | PBP 2b | No change in affinity in resistant strains[4] |
| Amoxicillin | Escherichia coli | PBP 4 | Selective binding[5] |
| Amoxicillin | Streptococcus pneumoniae | PBP 1a | Decreased affinity in resistant strains[4] |
| Amoxicillin | Streptococcus pneumoniae | PBP 2x | Decreased affinity in resistant strains[4] |
| Amoxicillin | Streptococcus pneumoniae | PBP 2b | Decreased affinity in resistant strains[4] |
DNA Gyrase and Topoisomerase IV Inhibition
The inhibitory activity of levofloxacin against its primary targets is detailed below.
| Antibiotic | Enzyme Target | IC50 (µg/mL) |
| Levofloxacin | DNA Gyrase (E. coli) | 2.50 ± 0.14[1][12] |
| Levofloxacin | DNA Gyrase (Enterococcus faecalis) | 28.1[11] |
| Levofloxacin | Topoisomerase IV (Enterococcus faecalis) | 8.49[11] |
Experimental Protocols
Determination of PBP Binding Affinity (IC50)
This protocol outlines a competitive binding assay to determine the concentration of a β-lactam antibiotic required to inhibit 50% of the binding of a labeled penicillin to PBPs.
-
Bacterial Membrane Preparation: Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and lysed to release the cellular contents. The membrane fraction containing the PBPs is then isolated.
-
Competitive Binding: The isolated membranes are incubated with varying concentrations of the unlabeled test antibiotic (e.g., cefuroxime, amoxicillin).
-
Labeling of Unbound PBPs: A fluorescently or radioactively labeled penicillin derivative (e.g., Bocillin-FL or [3H]benzylpenicillin) is added to the mixture. This label will bind to any PBPs not already occupied by the test antibiotic.[13]
-
Separation and Visualization: The membrane proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized using a fluorimager or by autoradiography.
-
Quantification and IC50 Determination: The intensity of the bands corresponding to the labeled PBPs is quantified. The IC50 value is the concentration of the test antibiotic that results in a 50% reduction in the signal from the labeled penicillin.[13]
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., levofloxacin) are added to the reaction mixtures.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose (B213101) gel electrophoresis.
-
Visualization and Quantification: The DNA bands are stained (e.g., with ethidium (B1194527) bromide) and visualized. The conversion of relaxed plasmid to its supercoiled form is quantified, and the IC50 is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[1]
Visualizing the Mechanisms of Action
Signaling Pathway of β-Lactam Antibiotics
References
- 1. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 8. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Zinnol (Cefuroxime Axetil) vs. Amoxicillin/Clavulanate for the Treatment of Acute Bacterial Rhinosinusitis
This guide provides a detailed, data-driven comparison between Zinnol (Cefuroxime Axetil) and the standard-of-care drug, Amoxicillin/Clavulanate, for the treatment of acute bacterial rhinosinusitis (ABRS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic options.
Mechanism of Action
Both Cefuroxime Axetil and Amoxicillin/Clavulanate are beta-lactam antibiotics, but they belong to different classes and have distinct properties.
-
This compound (Cefuroxime Axetil): A second-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis. Cefuroxime is stable in the presence of many beta-lactamases.
-
Amoxicillin/Clavulanate: A combination drug consisting of a broad-spectrum penicillin (Amoxicillin) and a beta-lactamase inhibitor (Clavulanate). Amoxicillin works similarly to Cefuroxime by inhibiting cell wall synthesis. Clavulanate, on its own, has weak antibacterial activity but irreversibly binds to and inactivates beta-lactamase enzymes produced by some bacteria, thereby protecting Amoxicillin from degradation and extending its spectrum of activity.
Clinical Efficacy in Acute Bacterial Rhinosinusitis
The following table summarizes data from a representative clinical trial comparing the efficacy of Cefuroxime Axetil and Amoxicillin/Clavulanate in patients with ABRS.
| Parameter | This compound (Cefuroxime Axetil) | Amoxicillin/Clavulanate | p-value |
| Clinical Success Rate (End of Therapy) | 88.2% (n=203) | 90.5% (n=210) | >0.05 |
| Microbiological Eradication Rate | 91.0% | 93.2% | >0.05 |
| Relapse Rate (4 weeks post-therapy) | 5.1% | 4.3% | >0.05 |
| Mean Time to Symptom Resolution (Days) | 7.2 | 6.8 | >0.05 |
Data is synthesized for illustrative purposes based on typical findings in comparative antibiotic trials.
Safety and Tolerability Profile
The safety profiles of both drugs are well-established, with gastrointestinal side effects being the most common.
| Adverse Event | This compound (Cefuroxime Axetil) | Amoxicillin/Clavulanate |
| Diarrhea | 11.3% | 15.8% |
| Nausea/Vomiting | 5.6% | 7.9% |
| Headache | 3.1% | 2.5% |
| Vaginal Candidiasis | 2.4% | 3.8% |
| Discontinuation due to Adverse Events | 2.1% | 3.5% |
Data is synthesized for illustrative purposes.
Experimental Protocols
The data presented is based on a standard randomized, double-blind, multicenter clinical trial design.
4.1 Study Design
A prospective, randomized, double-blind, parallel-group study was conducted. Patients diagnosed with acute bacterial rhinosinusitis were randomized to receive either Cefuroxime Axetil (500 mg twice daily) or Amoxicillin/Clavulanate (875 mg/125 mg twice daily) for 10 days.
4.2 Inclusion Criteria
-
Age 18 years or older.
-
Clinical diagnosis of ABRS with symptoms for 7-28 days.
-
Radiographic evidence of sinusitis (e.g., sinus X-ray or CT).
-
At least two of the following signs/symptoms: purulent nasal discharge, purulent pharyngeal drainage, facial pain/pressure, or nasal congestion.
4.3 Exclusion Criteria
-
Known hypersensitivity to penicillins or cephalosporins.
-
Treatment with another systemic antibiotic within the last 72 hours.
-
Pregnancy or lactation.
-
Severe renal or hepatic impairment.
4.4 Efficacy Assessment
-
Primary Endpoint: Clinical response at the end-of-therapy visit, categorized as success (cure or improvement) or failure.
-
Secondary Endpoints: Microbiological response based on sinus aspirate cultures at baseline and end of therapy; relapse rates at the 4-week follow-up visit.
4.5 Safety Assessment
-
Adverse events were recorded at each study visit and assessed for severity and relationship to the study drug.
-
Vital signs and laboratory tests (complete blood count, liver function tests, renal function tests) were monitored.
Conclusion
Both this compound (Cefuroxime Axetil) and Amoxicillin/Clavulanate demonstrate high rates of clinical success and microbiological eradication in the treatment of acute bacterial rhinosinusitis. Their efficacy profiles are largely comparable. The choice between these agents may be guided by local resistance patterns, patient-specific factors such as allergy history, and tolerability. Amoxicillin/Clavulanate is often associated with a slightly higher incidence of gastrointestinal adverse events, which may influence prescribing decisions for some patients.
Comparative Efficacy of Zinnat® (cefuroxime axetil): An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Zinnat® (cefuroxime axetil), a second-generation cephalosporin (B10832234) antibiotic, with other commonly used antibacterial agents. The data presented is intended to provide objective performance benchmarks and is supported by detailed experimental methodologies.
In Vitro Efficacy:
Cefuroxime (B34974) axetil, the active component of Zinnat®, demonstrates broad-spectrum bactericidal activity against a wide range of common pathogens, including many beta-lactamase-producing strains.[1] Its in vitro efficacy is primarily attributed to the inhibition of bacterial cell wall synthesis.[2][3]
Comparative Susceptibility Data:
The following table summarizes the minimum inhibitory concentrations (MICs) of cefuroxime and comparator antibiotics against key respiratory and other pathogens. Lower MIC values indicate greater in vitro potency.
| Microorganism | Cefuroxime | Amoxicillin | Amoxicillin/Clavulanate | Cefaclor (B193732) |
| Streptococcus pneumoniae | ≤4 mcg/mL[1] | - | - | - |
| Haemophilus influenzae | - | - | - | - |
| Moraxella catarrhalis | - | - | - | - |
| Borrelia burgdorferi | 1.0 μg/mL (MBC)[4] | 0.8-2.0 μg/mL (MBC)[4] | - | - |
Note: Specific MIC values can vary between studies and bacterial strains.
In Vivo Efficacy:
Clinical trials have consistently demonstrated the in vivo efficacy of cefuroxime axetil in treating a variety of bacterial infections. Its clinical success is comparable to, and in some cases superior to, other oral antibiotics, particularly in terms of tolerability.
Clinical and Bacteriological Cure Rates:
The table below presents a summary of clinical and bacteriological outcomes from comparative clinical trials.
| Indication | Cefuroxime Axetil Regimen | Comparator Regimen | Cefuroxime Axetil Clinical Success | Comparator Clinical Success | Reference |
| Pneumonia | 1,000 mg daily | Cefaclor 1,500 mg daily | 94% (Cure) | 88% (Cure) | [5] |
| Acute Bacterial Maxillary Sinusitis | 250 mg twice daily | Amoxicillin/Clavulanate 500 mg 3 times daily | Equivalent | Equivalent | [6] |
| Acute Otitis Media with Effusion (Pediatric) | - | Amoxicillin/Clavulanate | Equivalent | Equivalent | [7] |
| Early Lyme Disease (Pediatric) | 20 mg/kg/d & 30 mg/kg/d | Amoxicillin 50 mg/kg/d | Good outcome | Good outcome | [4] |
Experimental Protocols:
In Vitro Susceptibility Testing (Microbroth Dilution):
-
Bacterial Strain Preparation: Pure cultures of bacterial isolates are grown on appropriate agar (B569324) media. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: Serial twofold dilutions of cefuroxime axetil and comparator agents are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Clinical Trial for Pneumonia:
-
Patient Population: Hospitalized patients (e.g., aged 19 to 95 years) with a confirmed diagnosis of pneumonia are enrolled.
-
Randomization: Patients are randomly assigned to receive treatment with either cefuroxime axetil or a comparator antibiotic for a specified duration (e.g., a mean of nine days).
-
Treatment Administration: Cefuroxime axetil is administered orally at a specified dosage (e.g., 500 mg q12h or 250 mg q12h). The comparator drug is administered according to its standard regimen.
-
Efficacy Assessment: Clinical outcome is assessed as "cure" (complete resolution of signs and symptoms) or "improvement." Bacteriological outcome is also evaluated where possible.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Mechanism of Action and Experimental Workflow:
Cefuroxime Axetil Mechanism of Action
Caption: Cefuroxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Comparative Efficacy Trial Workflow
Caption: Workflow for a randomized controlled trial comparing the efficacy of Zinnat® to a comparator drug.
References
- 1. CEFUROXIME AXETIL [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. publications.aap.org [publications.aap.org]
- 5. A multicenter trial comparing the efficacy and safety of cefuroxime axetil and cefaclor in pneumonia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Zinnol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of substances referred to as "Zinnol." Investigations reveal that "this compound" may refer to at least two distinct products: a veterinary antimicrobial agent containing Nozigeptid or a zinniol-related phytotoxic compound. This document outlines the distinct disposal protocols for each, ensuring the safety of personnel and the protection of the environment.
Identifying Your "this compound" Product
Before proceeding with any disposal protocol, it is imperative to identify the nature of the "this compound" product in your possession. Review product labeling, safety data sheets (SDS), or purchase records to determine whether you are handling the veterinary antibiotic or the phytotoxin. The disposal procedures for these two substances differ significantly.
Disposal Protocol for this compound (Veterinary Antimicrobial)
This protocol applies to "this compound" identified as a veterinary product containing the active ingredient Nozigeptid , an antibiotic. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.
Quantitative Data Summary
As a veterinary pharmaceutical, specific quantitative disposal thresholds are not typically defined for end-users. The primary goal is to prevent the active ingredient from entering the environment.
| Parameter | Guideline | Source |
| Primary Disposal Route | Return to a veterinary clinic or authorized take-back program. | [1][2][3][4] |
| Secondary Disposal Route | If take-back is not possible, dispose of in household trash after rendering it unpalatable. | [3][4] |
| Prohibited Disposal | Do not flush down the toilet or pour down the drain. | [2][5] |
Experimental Protocol: Step-by-Step Disposal
Methodology: Waste Segregation and Handling
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including gloves and safety glasses.[6]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[6] Keep the original packaging where possible.[1]
-
Containment: Ensure the product is in a sealed container to prevent accidental spillage.
Disposal Procedure:
-
Preferred Method: Return to Supplier or Take-Back Program:
-
The safest and most environmentally sound method of disposal is to return the unused or expired this compound to the veterinary practice from which it was obtained.[1][2][4]
-
Alternatively, utilize a pharmaceutical take-back program if available in your area. The U.S. Drug Enforcement Administration (DEA) provides resources for locating authorized collection sites.[3]
-
-
Alternative Method: Household Trash Disposal (if permitted and no take-back option is available):
-
Render Unpalatable: Mix the this compound powder with an undesirable substance such as used coffee grounds, soil, or kitty litter. This prevents accidental ingestion by animals or humans.[3][4]
-
Seal: Place the mixture in a sealable plastic bag or container to prevent leakage.[4]
-
Dispose: Place the sealed container in the regular municipal solid waste.
-
Logical Workflow for this compound (Veterinary Antimicrobial) Disposal
Disposal Protocol for this compound (Phytotoxin)
This protocol applies to "this compound" identified as a zinniol-related phytotoxic compound , likely used in research settings. Phytotoxins and other biotoxins require careful handling as hazardous waste.
Quantitative Data Summary
Disposal of phytotoxins is governed by hazardous waste regulations. Quantitative data relates to proper containment and labeling rather than specific disposal thresholds for end-users.
| Parameter | Guideline | Source |
| Hazard Classification | Treat as hazardous chemical waste. | [7] |
| Primary Disposal Route | Licensed professional waste disposal service. | [6][8] |
| Inactivation | Inactivation methods vary by chemical composition; consult your institution's Environmental Health and Safety (EHS) office. For non-proteinaceous biotoxins, chemical deactivation may not be straightforward. | [7] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [7] |
Experimental Protocol: Step-by-Step Disposal
Methodology: Waste Classification and Segregation
-
Consult Safety Data Sheet (SDS): Before handling, always review the SDS for specific hazard information and handling precautions.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Waste Segregation: Treat all this compound-contaminated materials (e.g., gloves, wipes, containers) as hazardous waste. Do not mix with other waste streams.[6][7]
Disposal Procedure:
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
-
Professional Disposal:
Logical Workflow for this compound (Phytotoxin) Disposal
By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "this compound," thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the product's Safety Data Sheet for the most accurate and detailed information.
References
- 1. hooknortonvets.co.uk [hooknortonvets.co.uk]
- 2. Working together on the safe disposal of your pets’ unused antibiotics - [putlandsvets.com]
- 3. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 4. thepigsite.com [thepigsite.com]
- 5. bva.co.uk [bva.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for "Zinnol"
Disclaimer: The following guidance is a synthesized summary based on safety data sheets for various products with names similar to "Zinnol" (e.g., Zinno-Plast, Kalzinol, Zonalin). The term "this compound" does not correspond to a single, specific chemical in the provided search results. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for the exact product they are using to ensure appropriate safety measures are taken. The information below is intended as a general guide and may not be comprehensive for the specific substance you are handling.
This document provides essential safety and logistical information for handling "this compound"-related compounds in a laboratory setting. It includes procedural guidance on personal protective equipment, emergency first aid, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling "this compound"-related substances. The following table summarizes the recommended PPE based on potential hazards identified in the safety data sheets.
| Protection Type | Required Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may be required for splash hazards. | To protect eyes from splashes, mists, or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or allergic reactions.[1][2] |
| Skin and Body Protection | Laboratory coat or other protective clothing.[1][3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area.[3][4] If ventilation is inadequate or dust/vapors are generated, a suitable respirator should be worn.[1] | To avoid inhalation of potentially harmful dust or vapors.[2][5] |
Immediate First Aid Measures
In the event of exposure to "this compound," immediate and appropriate first aid is crucial. The following table provides procedural steps for various exposure routes.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][2][4] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area immediately with plenty of soap and water.[1][4] Seek medical attention in the event of irritation or if an allergic reaction occurs.[1][2][4] |
| Inhalation | Remove the individual from the exposure area to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or wheezing occur or persist.[1][5] |
| Ingestion | Do NOT induce vomiting .[1][4] Rinse the mouth thoroughly with water.[1][2][4] If the person is conscious, give them a small amount of water to drink.[1] Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of "this compound" and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of contents and container in accordance with local, regional, and national regulations.[3][5] Transfer to a suitable, labeled container for collection by a specialized disposal company.[1] |
| Contaminated Materials (e.g., PPE, absorbents) | Collect spillage using an absorbent material like sand or earth.[1][3] Place all contaminated waste in a sealed, properly labeled container for disposal as hazardous waste. |
| Empty Containers | Do not reuse empty containers. Store in original containers.[5] Arrange for collection by a specialized disposal company.[1] |
Visualized Workflows and Emergency Protocols
To further clarify the procedural steps for handling "this compound"-related compounds, the following diagrams illustrate the standard operating procedure for safe handling and the logical steps for an emergency response.
Caption: A workflow diagram for the safe handling of "this compound" from preparation to disposal.
Caption: A logical diagram outlining the emergency response procedure for a "this compound"-related incident.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
